2-Methyl-d3-propionic-3,3,3-d3 acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482005 | |
| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29054-08-8 | |
| Record name | 2-methyl-d3-propionic-3,3,3-d3 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Metabolic Crossroads of Valine: An In-depth Technical Guide to the Role of Isobutyric Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
The catabolism of the branched-chain amino acid (BCAA) valine is a critical metabolic pathway, converging on the central carbon metabolism via the Krebs cycle intermediate, succinyl-CoA. A pivotal, yet often overlooked, player in this pathway is isobutyric acid and its CoA-ester, isobutyryl-CoA. Dysregulation of this pathway is implicated in a spectrum of metabolic disorders, making a thorough understanding of its intricacies essential for researchers and drug developers. This guide provides a deep dive into the metabolic role of isobutyric acid in valine catabolism, detailing the core biochemical steps, advanced analytical methodologies for its study, and its clinical significance. We will explore the causality behind experimental choices, from stable isotope tracing to mass spectrometry, providing field-proven insights to empower robust scientific inquiry.
Introduction: Valine Catabolism in the Broader Context of BCAA Metabolism
The branched-chain amino acids—valine, leucine, and isoleucine—are essential amino acids that serve as vital substrates for protein synthesis and as significant energy sources, particularly in muscle tissue.[1][2] Their catabolism begins with two common steps: a reversible transamination catalyzed by branched-chain aminotransferases (BCATs) and an irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1][2][3][4] Following these initial steps, the pathways diverge, and the carbon skeleton of valine is channeled into a unique degradative route that ultimately yields propionyl-CoA, which is then converted to succinyl-CoA for entry into the Krebs cycle.[1][3]
Isobutyryl-CoA is the first committed intermediate in the specific catabolic pathway of valine.[1][3] Its subsequent metabolism is a focal point for understanding both normal physiological flux and the pathophysiology of related inborn errors of metabolism.
The Core Pathway: From Valine to Succinyl-CoA
The mitochondrial breakdown of valine to succinyl-CoA is a multi-step enzymatic process. Understanding each step is crucial for identifying potential sites of metabolic bottlenecks and for designing targeted therapeutic interventions.
-
Transamination and Oxidative Decarboxylation: Valine is first converted to α-ketoisovalerate by BCAT.[2] This α-ketoacid is then oxidatively decarboxylated by the BCKDH complex to form isobutyryl-CoA.[2][5]
-
Dehydrogenation by Isobutyryl-CoA Dehydrogenase (IBD): Isobutyryl-CoA is dehydrogenated to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene.[6][7] This FAD-dependent enzyme is a critical control point in the pathway.[7][8][9]
-
Hydration and Deacylation: Methacrylyl-CoA is then hydrated by enoyl-CoA hydratase (crotonase) to form 3-hydroxyisobutyryl-CoA.[3] In a unique step, this intermediate is deacylated by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyric acid (3-HIB) and free Coenzyme A.[3] The ability of 3-HIB to diffuse across the mitochondrial membrane suggests it may act as a signaling molecule, linking BCAA catabolism with other metabolic processes like fatty acid uptake.[3][10]
-
Conversion to Propionyl-CoA: 3-hydroxyisobutyric acid is oxidized to methylmalonic semialdehyde, which is then oxidatively decarboxylated to form propionyl-CoA.[3]
-
Entry into the Krebs Cycle: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA.[11][12] An epimerase then converts it to (R)-methylmalonyl-CoA, which is subsequently rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to yield succinyl-CoA.[11][12][13][14] Succinyl-CoA then enters the Krebs cycle, making valine a glucogenic amino acid.[1][11]
Figure 1: The mitochondrial catabolic pathway of valine to succinyl-CoA.
Methodologies for Studying Isobutyric Acid Metabolism
A multi-faceted analytical approach is required to accurately investigate the flux through the valine catabolic pathway and to quantify key intermediates like isobutyric acid.
Stable Isotope Tracing
Expertise & Experience: Stable isotope tracing is a powerful technique to delineate metabolic pathways and quantify flux in vivo or in vitro.[15][16][17] By supplying cells or organisms with a stable isotope-labeled precursor, such as ¹³C-valine, the label will be incorporated into downstream metabolites.[15][17] This allows for the unambiguous identification of valine-derived isobutyric acid and other intermediates, distinguishing them from those arising from other sources.[15][17][18] The choice of labeled precursor is critical; uniformly labeled ¹³C-valine (U-¹³C-valine) is often preferred as it allows for the tracking of the entire carbon skeleton.
Trustworthiness: The core principle of a self-validating tracer experiment lies in the measurement of isotopic enrichment in both the precursor and the product pools.[16] This allows for the calculation of kinetic rates, such as the rate of appearance of isobutyryl-carnitine from labeled valine, providing a dynamic view of pathway activity.[19]
Experimental Protocol: Stable Isotope Labeling in Cultured Cells
-
Cell Culture: Plate cells (e.g., fibroblasts, hepatocytes) at a desired density and allow them to adhere and grow in standard culture medium.
-
Medium Exchange: Aspirate the standard medium and replace it with a custom medium lacking unlabeled valine but supplemented with a known concentration of U-¹³C-valine.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled valine.
-
Metabolite Extraction:
-
Aspirate the medium (for secreted metabolites).
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.
-
Combine the cell extract and medium for a comprehensive analysis or analyze them separately.
-
-
Sample Preparation: Centrifuge the extract to pellet protein and cell debris. The supernatant contains the metabolites.
-
Analysis: Proceed with analysis by mass spectrometry (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment in isobutyric acid, its carnitine ester, and other pathway intermediates.
Figure 2: General workflow for a stable isotope tracing experiment in cell culture.
Mass Spectrometry-Based Quantification of Isobutyric Acid
Expertise & Experience: Isobutyric acid is a short-chain fatty acid (SCFA) and, due to its volatility and hydrophilicity, presents analytical challenges.[20][21] Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for SCFA analysis, but it typically requires derivatization to increase the volatility and improve the chromatographic properties of the analytes.[20][22][23] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed, sometimes without derivatization, offering high sensitivity and specificity.[24]
Trustworthiness: A robust quantitative method must include an appropriate internal standard.[23] For isobutyric acid, a stable isotope-labeled version (e.g., d7-isobutyric acid) is the ideal choice as it co-elutes and has nearly identical ionization efficiency, correcting for variations in sample preparation and instrument response.[23] Calibration curves must be constructed using a matrix that closely mimics the biological sample (a "surrogate matrix") or by using the standard addition method to account for matrix effects.[25]
Experimental Protocol: GC-MS Quantification of Isobutyric Acid in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard mix containing a known amount of d7-isobutyric acid.
-
Precipitate proteins by adding 250 µL of cold methanol or acetonitrile.[21]
-
Vortex and centrifuge at high speed (e.g., 16,000 x g) for 5 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization (Aqueous Condition Protocol):
-
Extraction: Add an organic solvent (e.g., hexane or chloroform) to extract the derivatized analytes.[20]
-
Analysis by GC-MS:
-
Inject the organic layer into the GC-MS system.
-
Use a suitable column (e.g., a wax-type column like SH-WAX) for separation.[26]
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity, monitoring for characteristic ions of the derivatized isobutyric acid and its internal standard.
-
-
Quantification: Calculate the concentration of isobutyric acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[22]
| Parameter | Typical Value/Condition | Rationale |
| Sample Volume | 50-100 µL Plasma/Serum | Minimizes sample requirement while providing sufficient analyte. |
| Internal Standard | Deuterated Isobutyric Acid (d7) | Corrects for extraction and derivatization variability.[23] |
| Derivatization Agent | Isobutyl Chloroformate | Allows for derivatization in aqueous conditions, avoiding sample drying steps that can lead to loss of volatile SCFAs.[20] |
| GC Column | Wax-based capillary column | Provides good separation for polar derivatized compounds.[26] |
| MS Detection Mode | SIM or MRM | Enhances sensitivity and selectivity by monitoring specific mass-to-charge ratios.[27] |
Table 1: Key Parameters for GC-MS Analysis of Isobutyric Acid.
Clinical Significance: Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD)
Pathophysiology: IBDHD is a rare autosomal recessive inborn error of valine metabolism caused by mutations in the ACAD8 gene.[6][28][29] The deficiency of the IBD enzyme leads to a block in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and its derivatives.[6][8] The excess isobutyryl-CoA is hydrolyzed to isobutyric acid and also conjugated with carnitine and glycine, leading to elevated levels of isobutyrylcarnitine (C4-carnitine) and isobutyrylglycine in blood and urine, respectively.[30][31]
Diagnosis and Clinical Presentation:
-
Newborn Screening: Most individuals with IBDHD are identified through newborn screening programs that detect elevated levels of C4-carnitine in dried blood spots using tandem mass spectrometry.[28][30][32]
-
Biochemical Profile: The key diagnostic marker is an elevated level of C4-carnitine in plasma.[31][33] However, elevated C4-carnitine can also be indicative of short-chain acyl-CoA dehydrogenase (SCAD) deficiency, necessitating further confirmatory testing.[30][32] Urine organic acid analysis may show elevated isobutyrylglycine.[33]
-
Genetic Testing: Definitive diagnosis is achieved by sequencing the ACAD8 gene to identify pathogenic variants.[33]
The clinical phenotype of IBDHD is highly variable. The majority of individuals identified through newborn screening remain asymptomatic.[28][30][31] However, some affected individuals have presented with a range of symptoms, including:
-
Secondary carnitine deficiency[33]
Implications for Drug Development: The study of IBDHD provides a human model for understanding the consequences of disrupted valine catabolism. For drug development professionals, this has several implications:
-
Toxicity Studies: Compounds that inadvertently inhibit IBD could lead to a biochemical phenotype mimicking IBDHD. Therefore, screening for off-target effects on valine metabolism may be a relevant component of preclinical safety assessments.
-
Therapeutic Targets: In conditions where reducing the flux through the BCAA catabolic pathways is desirable (e.g., in maple syrup urine disease or propionic/methylmalonic acidemias), targeting upstream enzymes like IBD could be a therapeutic strategy.[4]
-
Biomarker Discovery: Isobutyrylcarnitine serves as a sensitive biomarker for a specific metabolic block. This principle can be applied to identify biomarkers for other drug-induced or disease-related metabolic perturbations.
Conclusion and Future Directions
Isobutyric acid and its CoA ester are not merely passive intermediates but central players in the energetic and signaling functions of valine metabolism. A comprehensive understanding of this pathway, from the kinetics of its enzymes to the systemic effects of its disruption, is paramount. The analytical tools outlined in this guide, particularly the combination of stable isotope tracing and advanced mass spectrometry, provide the necessary framework for researchers and drug developers to probe this pathway with precision. Future research will likely focus on elucidating the signaling roles of valine catabolites like 3-HIB, understanding the full clinical spectrum of IBDHD, and exploring the therapeutic potential of modulating this critical metabolic axis.
References
-
Title: The Valine Catabolism Pathway All branched-chain amino acids (BCAAs)... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution Source: Agilent URL: [Link]
-
Title: Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Methylmalonyl-CoA pathway Definition - General Biology I Key Term Source: Fiveable URL: [Link]
-
Title: M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS Source: Shimadzu URL: [Link]
-
Title: Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS Source: SHIMADZU CORPORATION URL: [Link]
-
Title: Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews Source: National Center for Biotechnology Information URL: [Link]
-
Title: Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans Source: ScienceDirect URL: [Link]
-
Title: Metabolic rerouting of valine and isoleucine oxidation increases survival in zebrafish models of disorders of propionyl-CoA metabolism Source: Oxford Academic URL: [Link]
-
Title: A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)? Source: Dr.Oracle URL: [Link]
-
Title: 18.5: Pathways of Amino Acid Degradation Source: Biology LibreTexts URL: [Link]
-
Title: Branched Chain Amino Acids - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PNAS URL: [Link]
-
Title: Isobutyryl-CoA Dehydrogenase Deficiency Source: Metabolic Support UK URL: [Link]
-
Title: ACAD8 gene Source: MedlinePlus Genetics URL: [Link]
-
Title: Propionyl-CoA carboxylase Source: Wikipedia URL: [Link]
-
Title: Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans Source: ResearchGate URL: [Link]
-
Title: Isobutyryl-CoA Source: Wikipedia URL: [Link]
-
Title: Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications Source: National Institutes of Health URL: [Link]
-
Title: ACAD8 - Isobutyryl-CoA dehydrogenase, mitochondrial - Homo sapiens (Human) Source: UniProt URL: [Link]
-
Title: Valine, Leucine, and Isoleucine Degradation | Pathway Source: PubChem URL: [Link]
-
Title: Isobutyryl-CoA Dehydrogenase Deficiency Source: Newborn Screening, HRSA URL: [Link]
-
Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: PubMed URL: [Link]
-
Title: The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research Source: Technology Networks URL: [Link]
-
Title: Isobutyryl-CoA dehydrogenase (IBCD) deficiency Source: Wadsworth Center, NYS Department of Health URL: [Link]
-
Title: Processes Helping Amino Acids to Form Succinyl-CoA | Protein Metabolism Source: Biology Discussion URL: [Link]
-
Title: ACAD8 Gene Analysis in Isobutyryl-CoA Dehydrogenase Deficiency Source: GeneDx URL: [Link]
-
Title: isobutyryl-CoA + FAD => methacrylyl-CoA + FADH2 Source: Reactome Pathway Database URL: [Link]
-
Title: Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism Source: PubMed URL: [Link]
-
Title: Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Isobutyryl-CoA dehydrogenase deficiency with a... Source: Ovid URL: [Link]
-
Title: Quantitative determination of endogenous compounds in biological samples using chromatographic techniques Source: CST Technologies URL: [Link]
Sources
- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Isobutyryl-CoA - Wikipedia [en.wikipedia.org]
- 6. ACAD8 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Reactome | isobutyryl-CoA + FAD => methacrylyl-CoA + FADH2 [reactome.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. pnas.org [pnas.org]
- 16. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. technologynetworks.com [technologynetworks.com]
- 19. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. shimadzu.com [shimadzu.com]
- 22. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cstti.com [cstti.com]
- 26. shimadzu.com [shimadzu.com]
- 27. Isobutyric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 28. metabolicsupportuk.org [metabolicsupportuk.org]
- 29. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]
- 30. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isobutyryl-coenzyme a dehydrogenase deficiency: disease, or non-disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Isobutyryl-CoA dehydrogenase (IBCD) deficiency [wadsworth.org]
- 33. providers2.genedx.com [providers2.genedx.com]
Comparative Technical Guide: 2-Methyl-d3-propionic-3,3,3-d3 Acid vs. 13C-Labeled Isobutyric Acid
Executive Summary
This technical guide analyzes the physicochemical and analytical distinctions between 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) and 13C-labeled Isobutyric acid . While both serve as stable isotope-labeled internal standards (SIL-IS) for mass spectrometry, their behaviors in liquid chromatography (LC) and biological systems differ fundamentally.
Core Distinction:
-
Deuterated (d6) Variant: Offers a mass shift of +6 Da, eliminating isotopic overlap. However, it is susceptible to the Chromatographic Isotope Effect (CIE) , often eluting earlier than the analyte in Reversed-Phase LC (RPLC). It may also exhibit Kinetic Isotope Effects (KIE) in metabolic studies.
-
13C-Labeled Variant: Provides perfect co-elution with the analyte (ideal for compensating matrix effects) and biological equivalence. However, it typically offers a smaller mass shift per labeled atom, requiring multi-carbon labeling to avoid natural abundance interference.
Part 1: Structural & Physical Chemistry
Molecular Identity
To select the correct standard, one must first define the exact isotopologue structure.
-
Compound B: 13C-Labeled Isobutyric acid
-
Common Variants:
(Carboxyl label) or (Uniform label). -
Structure:
(if uniform). -
Mass Shift: +1 to +4 Da depending on the number of labeled carbons.
-
Visualization of MS Fragmentation
The following diagram illustrates the fragmentation logic and mass shift differences.
Figure 1: Mass spectral shift comparison. The d6 variant provides a wider mass window, reducing the risk of "crosstalk" from the natural isotopic envelope of high-concentration analytes.
Part 2: Chromatographic Isotope Effect (CIE)
This is the most critical factor for method development.
The Deuterium "Inverse" Effect
In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are shorter (approx.[5] 0.005 Å) and have a smaller van der Waals radius than C-H bonds. This makes deuterated molecules slightly less lipophilic .
-
Result:
-Isobutyric acid will likely elute earlier than the unlabeled analyte. -
Risk: If the retention time shift (
) is significant, the Internal Standard (IS) and the Analyte may elute in different regions of the "Ion Suppression" landscape. The IS will fail to compensate for matrix effects, leading to quantification errors.[6]
The 13C "Co-Elution" Advantage
Carbon-13 is chemically identical to Carbon-12 regarding bond lengths and polarity in this context.
-
Result: 13C-Isobutyric acid co-elutes perfectly with the analyte.
-
Benefit: The IS experiences the exact same matrix suppression/enhancement as the analyte at the electrospray source.
Part 3: Biological Implications (Metabolism)
Kinetic Isotope Effect (KIE)
If the study involves metabolic flux analysis (MFA) rather than simple quantitation, the choice is binary.
-
Deuterium (
): The C-D bond is stronger than the C-H bond.[7] If the metabolic pathway involves abstracting a hydrogen from the methyl group (e.g., oxidation), the reaction rate for the variant will be significantly slower ( ). This distorts metabolic rate measurements. -
13C: Exhibits negligible KIE. It is the required standard for tracking metabolic pathways.
Part 4: Experimental Protocol
Workflow: Validating IS Suitability
Before committing to the cheaper deuterated standard, you must validate that the chromatographic shift does not compromise data integrity.
Step-by-Step Validation Protocol:
-
Preparation: Prepare a neat solution containing both the Unlabeled Analyte and the
-IS at equimolar concentrations ( ). -
Chromatography: Inject onto the target LC-MS/MS method (e.g., C18 column, Water/Acetonitrile gradient).
-
Calculation of Resolution (
):-
If
(Inverse effect) and peaks are fully resolved ( ), the IS is at risk of failing to correct for matrix effects.
-
-
Matrix Factor Test:
-
Infuse the analyte post-column while injecting a blank plasma extract. Monitor the baseline.
-
Overlay the retention times of the
-IS and Analyte on this "infusion chromatogram." -
Fail Criteria: If the Analyte elutes in a suppression zone (dip in baseline) but the
-IS elutes before the dip, the IS is invalid. Use 13C.
-
Decision Matrix
Figure 2: Selection logic for isotope-labeled standards.
Part 5: Summary Table
| Feature | This compound ( | 13C-Labeled Isobutyric Acid ( |
| Mass Shift | +6 Da (Excellent, no overlap) | +1 to +4 Da (Moderate, risk of M+n overlap) |
| LC Retention | Shifted (Elutes earlier in RPLC) | Identical (Co-elutes with analyte) |
| Matrix Correction | Moderate (Fails if peaks separate) | Superior (Perfect compensation) |
| Metabolic Stability | High (KIE slows metabolism) | Neutral (Mimics natural biology) |
| Cost | Generally Lower | Generally Higher |
| Primary Use | Routine Quantitation (if validated) | Metabolic Flux, High-Precision Quant |
References
-
NIST Chemistry WebBook. Propanoic acid, 2-methyl- (Isobutyric acid) Spectra and Data. National Institute of Standards and Technology.[8] Available at: [Link]
-
Wang, S., et al. (2014). Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines... Journal of Chromatography A. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CAS:29054-08-8 | 侨怡生物科技(上海)有限公司 [chemiejoy.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propanoic acid, 2-methyl- [webbook.nist.gov]
A Comprehensive Technical Guide to the Stability of Deuterated Isobutyric Acid in Biological Matrices
Executive Summary
The strategic incorporation of deuterium into drug candidates is a powerful tool in modern medicinal chemistry, primarily aimed at enhancing pharmacokinetic profiles by leveraging the deuterium kinetic isotope effect (KIE).[1][2] Isobutyric acid, a branched-chain fatty acid relevant to gut microbiology and systemic metabolism, serves as an important structural motif in various bioactive molecules.[3] This guide provides an in-depth technical exploration of the methodologies used to assess the stability of deuterated isobutyric acid in key biological matrices. As drug development professionals, understanding the metabolic fate and analytical challenges associated with deuterated compounds is paramount. This document offers field-proven insights, detailed experimental protocols, and a discussion of the underlying scientific principles to ensure the generation of robust and reliable data in a regulated environment.
The Strategic Role of Deuteration in Drug Development
The substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic rate of a drug molecule without changing its fundamental pharmacology. This alteration is rooted in the Deuterium Kinetic Isotope Effect (KIE) .
Core Principles of the Kinetic Isotope Effect (KIE)
The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break.[1] Many drug metabolism reactions, particularly Phase I oxidations catalyzed by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[4] By replacing a hydrogen atom at a primary site of metabolism with deuterium, the rate of this enzymatic reaction can be slowed down considerably.[1][4] This strategic deuteration can lead to:
-
Reduced metabolic clearance and a longer drug half-life.[2]
-
Increased systemic exposure (AUC).
-
Potentially lower and less frequent dosing regimens.
-
Decreased formation of reactive or unwanted metabolites.
To successfully apply deuteration as a strategy, a thorough understanding of the drug's metabolic pathways and systemic clearance mechanisms is essential.[5][6]
Metabolic Profile of Isobutyric Acid
To predict the stability of its deuterated analogue, one must first understand the metabolic fate of isobutyric acid itself. As a branched-chain fatty acid, isobutyric acid is a natural product of the gut microbiome's fermentation of the amino acid valine.[3] It can be absorbed into systemic circulation and undergo metabolism in various tissues.
The primary catabolic pathway for isobutyric acid involves its conversion to isobutyryl-CoA, which then enters the valine catabolic pathway. This multi-step process, occurring within the mitochondria, ultimately converts isobutyryl-CoA to propionyl-CoA, which can then enter the Krebs (TCA) cycle.[7][8] Key enzymatic steps, such as initial hydroxylation or dehydrogenation, are potential sites for a significant kinetic isotope effect if the molecule is deuterated at a metabolically active position.
Caption: Simplified metabolic pathway of isobutyric acid.
Assessing Stability in Key Biological Matrices
In vitro metabolic stability assays are fundamental in drug discovery to predict in vivo clearance and half-life.[9] The choice of biological matrix is critical and depends on the information sought.
-
Plasma/Serum : Used to assess the stability of a compound in circulation. Degradation can be due to enzymatic activity (e.g., esterases, amidases) or chemical instability. While lipids can degrade during storage, isobutyric acid's stability is primarily a concern for enzymatic action.[10]
-
Liver Microsomes : These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[11] Microsomal stability assays are a cost-effective, high-throughput method to determine a compound's susceptibility to oxidative metabolism.[9][12][13]
-
S9 Fraction : This fraction contains both microsomal and cytosolic enzymes. It is used to evaluate both Phase I and some Phase II (conjugative) metabolic pathways.[9][11]
-
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of Phase I and II metabolic enzymes and cofactors.[9][14] They provide the most comprehensive picture of hepatic clearance.
Bioanalytical Methodology for Deuterated Isobutyric Acid
The accurate quantification of deuterated isobutyric acid in complex biological matrices is almost exclusively performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.[15][16][17]
The "Perfect" Internal Standard
A unique advantage of analyzing a deuterated compound is that the stable isotope-labeled molecule itself serves as its own ideal internal standard (IS).[18][19] An IS is added at a known concentration to all samples and standards to correct for variability during sample processing and analysis.[20] A deuterated standard is considered ideal because it has nearly identical physicochemical properties to the analyte, meaning it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer.[19][21] When quantifying deuterated isobutyric acid, a different stable isotope-labeled version (e.g., ¹³C-labeled isobutyric acid) would be the preferred internal standard.
Sample Preparation
Due to the complexity of biological matrices, sample preparation is crucial.[22]
-
Protein Precipitation : A simple and common first step where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins.
-
Derivatization : Isobutyric acid is a small, polar molecule that can exhibit poor retention on standard reversed-phase HPLC columns. Chemical derivatization (e.g., with 3-nitrophenylhydrazine, 3-NPH) is often employed to convert the acid into a larger, less polar derivative, enhancing chromatographic performance and sensitivity.[15][23]
Caption: General workflow for the bioanalysis of isobutyric acid.
Experimental Protocols for Stability Assessment
The following protocols are designed to be self-validating by including appropriate controls. All procedures must adhere to established bioanalytical method validation guidelines from regulatory bodies like the FDA.[24][25]
Protocol 1: Plasma Stability Assay
-
Preparation : Thaw pooled human plasma and the deuterated isobutyric acid (d-IBA) stock solution. Prepare a spiking solution of d-IBA in acetonitrile.
-
Incubation : Dispense plasma into microcentrifuge tubes. Spike with d-IBA to a final concentration of 1 µM. For the T=0 samples, immediately add 3 volumes of cold acetonitrile to precipitate proteins and stop any reaction.
-
Time Points : Incubate the remaining samples in a water bath at 37°C. At designated time points (e.g., 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile.
-
Controls :
-
Negative Control : Incubate d-IBA in heat-inactivated plasma to distinguish enzymatic from chemical degradation.
-
Positive Control : A compound with known instability in plasma should be run in parallel to validate the assay system.
-
-
Sample Processing : Vortex all samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis : Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
Protocol 2: Liver Microsomal Stability Assay
This protocol is adapted from standard industry practices.[12][26]
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). This provides a continuous supply of the necessary cofactor for CYP enzyme activity.
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL) in phosphate buffer.
-
-
Reaction Mixture : In a 96-well plate, pre-warm the HLM solution and the d-IBA solution (at 1 µM final concentration) at 37°C for 5 minutes.
-
Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For T=0 samples, add cold acetonitrile before the NADPH solution.
-
Time Points : Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the appropriate wells by adding 2-3 volumes of cold acetonitrile containing the internal standard.[27]
-
Controls :
-
No Cofactor Control : A set of incubations without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Positive Control : A compound with a known high and low clearance rate (e.g., Verapamil and Warfarin) should be included to validate the metabolic activity of the microsomes.
-
-
Sample Processing & Analysis : Seal the plate, vortex, and centrifuge to pellet protein. Analyze the supernatant by LC-MS/MS.
-
Data Analysis :
-
Plot the natural log of the percentage of d-IBA remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[14]
-
Data Interpretation & Advanced Considerations
Data Presentation
Quantitative stability data should be summarized in a clear, tabular format for easy comparison across different matrices and conditions.
| Matrix | Time (min) | % d-IBA Remaining (Mean ± SD) | Calculated t½ (min) |
| Human Plasma | 0 | 100 | > 120 |
| 30 | 98.5 ± 2.1 | ||
| 60 | 97.1 ± 1.8 | ||
| 120 | 95.3 ± 2.5 | ||
| Human Liver Microsomes | 0 | 100 | 45.2 |
| (+NADPH) | 5 | 91.2 ± 3.3 | |
| 15 | 70.1 ± 4.1 | ||
| 30 | 48.9 ± 3.8 | ||
| 60 | 22.5 ± 2.9 | ||
| Human Liver Microsomes | 0 | 100 | > 120 |
| (-NADPH) | 60 | 96.8 ± 2.0 |
Table 1: Example stability data for deuterated isobutyric acid (d-IBA) in different biological matrices. Data is hypothetical.
Potential Challenges with Deuterated Compounds
While deuterated standards are robust, researchers must be aware of potential analytical pitfalls.
-
Metabolic Switching : The KIE can slow metabolism at a deuterated site, potentially shifting the metabolic pathway to other non-deuterated positions in the molecule.[28] This could lead to a different metabolite profile compared to the non-deuterated parent drug.
-
In-Source Back-Exchange : Deuterium atoms, particularly those on heteroatoms (O, N, S), can sometimes exchange with protons from the solvent within the mass spectrometer's ion source, compromising isotopic purity.[28] This is less of a concern for deuterium on carbon atoms, as in d-isobutyric acid.
-
Chromatographic Isotope Effect : The C-D bond can cause slight changes in a molecule's physicochemical properties, which may lead to a small shift in retention time on an HPLC column compared to the unlabeled analyte.[29] This can be problematic if it leads to differential matrix effects, where the analyte and standard elute into regions of varying ion suppression.[29]
Caption: Potential challenges in the analysis of deuterated compounds.
Conclusion
Evaluating the stability of deuterated isobutyric acid in biological matrices is a critical step in the development of any drug candidate containing this moiety. By employing robust in vitro systems like liver microsomes and hepatocytes, and utilizing highly specific LC-MS/MS analytical methods, researchers can gain a clear understanding of the compound's metabolic fate. A thorough knowledge of the kinetic isotope effect, coupled with an awareness of potential analytical challenges like metabolic switching and isotopic effects, allows for the design of self-validating experiments that produce trustworthy data. Adherence to regulatory guidelines ensures that these findings are reliable and can confidently guide decisions throughout the drug development pipeline.
References
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website. [Link]
-
Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). U.J.P.A.S.[Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 161-173. [Link]
-
AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from Kymos. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Wikipedia. (n.d.). Isobutyric acid. Retrieved from Wikipedia. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Dieuaide-Noubhani, M., et al. (2007). Peroxisomal metabolism of propionic acid and isobutyric acid in plants. Plant Physiology and Biochemistry, 45(6-7), 446-454. [Link]
-
Wikipedia. (n.d.). Deuterated drug. Retrieved from Wikipedia. [Link]
-
Sharma, R. K., et al. (2012). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]
-
Lucas, D. D., et al. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. Plant Physiology and Biochemistry, 45(6-7), 446-454. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from AptoChem. [Link]
-
Cyprotex. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from Cyprotex. [Link]
-
Metabolon. (n.d.). Isobutyric Acid. Retrieved from Metabolon. [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from Merck Millipore. [Link]
-
Hoff, B., et al. (2018). Metabolic engineering of Pseudomonas sp. strain VLB120 as platform biocatalyst for the production of isobutyric acid and other secondary metabolites. Biotechnology Journal, 13(5), e1700595. [Link]
-
Clinical Learning. (2025, August 15). Oxidation of Branched-Chain Fatty Acids & Omega (ω)Oxidation | USMLE Step 1 High Yield. YouTube. [Link]
-
Wernevik, J., et al. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1031-1043. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 245-253. [Link]
-
Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]
-
Atzrodt, J., et al. (2022). Deuterated Drugs and Biomarkers in the COVID-19 Pandemic. Molecules, 27(15), 4991. [Link]
-
White, S., et al. (2024). 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs... Bioanalysis, 16(9), 307-364. [Link]
-
Li, Y., et al. (2025). Branched-Chain Fatty Acids and Obesity: A Narrative Review. Nutrition Reviews, nuad161. [Link]
-
Green, C. R., et al. (2017). Metabolic Fate of Branched-Chain Amino Acids During Adipogenesis, in Adipocytes From Obese Mice and C2C12 Myotubes. Journal of Cellular Biochemistry, 118(4), 808-818. [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan. [Link]
-
White, P. J., et al. (2019). Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids. Cell Metabolism, 29(2), 406-415.e4. [Link]
-
Bifari, F., & Nisoli, E. (2017). Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. International Journal of Molecular Sciences, 22(1), 1. [Link]
-
Deceglie, C., et al. (2018). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 154, 337-343. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]
-
da Silva, W. M. B., et al. (2023). Validation of an analytical method for the determination of volatile fatty acids in effluents from anaerobic reactors using gas chromatography. Química Nova, 46(10), 1269-1275. [Link]
-
Grefte, S., et al. (2013). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 54(3), 857-864. [Link]
-
GBD 2019 Diseases and Injuries Collaborators. (2021). Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. Journal of Proteome Research, 20(12), 5394-5405. [Link]
-
Desbuquois, B., & Aurbach, G. D. (1971). Stability of the long chain non-esterified fatty acid pattern in plasma and blood during different storage conditions. Clinica Chimica Acta, 32(3), 361-367. [Link]
-
Leitch, C. A., & Jones, P. J. (1991). In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated. Biological Mass Spectrometry, 20(6), 392-396. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated drug - Wikipedia [en.wikipedia.org]
- 3. metabolon.com [metabolon.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Peroxisomal metabolism of propionic acid and isobutyric acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. simbecorion.com [simbecorion.com]
- 17. Isobutyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. texilajournal.com [texilajournal.com]
- 23. air.unimi.it [air.unimi.it]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. researchgate.net [researchgate.net]
- 27. merckmillipore.com [merckmillipore.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Precision Quantification of Isobutyric Acid in Fecal Matrices Using 2-Methyl-d3-propionic-3,3,3-d3 Acid (Isobutyric Acid-d6) by GC-MS
Executive Summary
This protocol details the validated methodology for quantifying Isobutyric Acid (2-Methylpropionic acid), a critical branched-chain fatty acid (BCFA) derived from valine fermentation, in complex fecal matrices. The method utilizes 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) as a stable isotope internal standard (IS).
Unlike straight-chain SCFAs (acetate, propionate, butyrate) which reflect carbohydrate fermentation, isobutyric acid levels often correlate with proteolytic fermentation and gut microbiome dysbiosis. The use of the d6-isotopologue is non-negotiable for high-integrity data, as it compensates for the significant matrix effects, extraction variability, and ionization suppression inherent to fecal analysis.
Core Advantage: This workflow employs an acidified liquid-liquid extraction (LLE) without derivatization, minimizing sample handling artifacts while maintaining high recovery for volatile BCFAs.
Materials & Chemical Standards
The Internal Standard[1]
-
Synonyms: Isobutyric acid-d6; 2-(Methyl-d3)propanoic-3,3,3-d3 acid[1][2]
-
Purity:
98 atom % D[8][9] -
Rationale: The d6-analog provides a mass shift of +6 Da (Molecular Ion) and +6 Da (Quantifier Ion m/z 43
49), ensuring zero cross-talk with the native analyte while mimicking its volatility and extraction partition coefficient perfectly.
Reagents
-
Extraction Solvent: Ethyl Acetate (LC-MS Grade). Note: Diethyl ether is an alternative but ethyl acetate is less volatile, reducing error during autosampler residence time.
-
Acidifier: 50% Aqueous Sulfuric Acid (H
SO ) or 37% HCl. -
Matrix Surrogate: Phosphate Buffered Saline (PBS), pH 7.4.
Experimental Protocol
Phase 1: Stock Solution Preparation (Critical Control Point)
Risk: Isobutyric acid is highly volatile. Evaporation leads to concentration errors. Mitigation: Prepare stocks in a solvent with a higher boiling point or keep capped at all times.
-
Primary Stock (IS-Stock): Weigh ~10 mg of Isobutyric acid-d6 into a 10 mL volumetric flask. Dilute to volume with Methanol . (Conc: ~1 mg/mL or 10.6 mM).
-
Primary Stock (Analyte): Weigh ~10 mg of native Isobutyric acid into a 10 mL volumetric flask. Dilute to volume with Methanol .
-
Working Internal Standard (WIS): Dilute IS-Stock with acidified water (pH 2) to a concentration of 50 µM .
-
Why Acidified Water? This ensures the IS is protonated and ready to partition into the organic phase immediately upon addition to the sample.
-
Phase 2: Fecal Sample Preparation
Feces is heterogeneous.[10] Homogenization is the largest source of variance.
-
Slurry Preparation: Weigh 100 mg wet feces into a bead-beating tube. Add 900 µL PBS (1:10 w/v dilution).
-
Homogenization: Bead-beat (e.g., 6.0 m/s for 45 sec). Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a fresh glass tube.
Phase 3: Calibration Curve Construction (Surrogate Matrix Method)
Since feces contains endogenous isobutyric acid, a "blank" fecal matrix is impossible to obtain. We use PBS as a surrogate matrix, validated by Standard Addition on a pooled QC sample.
Table 1: Calibration Standards Preparation
| Cal Level | Target Conc. (µM) | Vol. Native Std (µL) | Vol.[11] PBS (µL) | Vol. WIS (IS-d6) (µL) | Final IS Conc. (µM) |
| Blank | 0 | 0 | 200 | 20 | 50 |
| Std 1 | 10 | 2 (of 1 mM) | 198 | 20 | 50 |
| Std 2 | 50 | 10 (of 1 mM) | 190 | 20 | 50 |
| Std 3 | 100 | 20 (of 1 mM) | 180 | 20 | 50 |
| Std 4 | 500 | 10 (of 10 mM) | 190 | 20 | 50 |
| Std 5 | 1000 | 20 (of 10 mM) | 180 | 20 | 50 |
| Std 6 | 5000 | 100 (of 10 mM) | 100 | 20 | 50 |
Protocol Note: Add the WIS (Internal Standard) to every tube (Samples, Standards, and QCs).
Phase 4: Extraction (Acidified LLE)
-
Acidification: Add 20 µL of 50% H
SO to each sample/standard.-
Mechanism: Lowers pH < 2.0. Converts Isobutyrate (R-COO
) to Isobutyric Acid (R-COOH), driving it into the organic phase.
-
-
Extraction: Add 200 µL Ethyl Acetate .
-
Equilibration: Vortex vigorously for 10 minutes. Centrifuge 5 min at 5,000 x g.
-
Transfer: Transfer 100 µL of the upper organic layer to a GC vial with a glass insert.
-
Warning: Do NOT evaporate the organic layer to concentrate it. Isobutyric acid will sublime/evaporate, destroying linearity. Inject directly.
-
Analytical Workflow Visualization
Figure 1: Analytical workflow for Isobutyric Acid extraction and quantification. The parallel calibration stream ensures matrix-matched processing steps.
Instrumentation & Parameters (GC-MS)
System: Agilent 7890B/5977B (or equivalent). Column: High-polarity WAX column (e.g., DB-FFAP or HP-INNOWax), 30m x 0.25mm x 0.25µm. Required for acid separation.
GC Conditions:
-
Inlet: Split Mode (10:1 or 20:1 depending on sensitivity). 240°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 110°C.
-
Ramp 20°C/min to 240°C.
-
Hold 5 min (Bake out).
-
MS Conditions (SIM Mode): To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).
Table 2: MS Acquisition Parameters
| Analyte | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time |
| Isobutyric Acid | 5.2 min | 43 (C | 41, 73, 88 (M | 50 ms |
| Isobutyric Acid-d6 | 5.18 min* | 49 (C | 46, 76, 94 (M | 50 ms |
Note: Deuterated isotopologues often elute slightly earlier than native compounds on GC columns due to the Inverse Isotope Effect.
Self-Validating Quality Control System
A robust assay must flag its own errors. Implement these three checks for every batch:
The "Internal Standard Watchdog"
Monitor the absolute peak area of Isobutyric acid-d6 in every sample.
-
Validation Rule: The IS area in fecal samples must be within ±20% of the IS area in the calibration standards.
-
Failure Analysis:
-
Low IS Area: Extraction failure (emulsion?) or injection issue.
-
High IS Area: Solvent evaporation in the vial (concentrating the sample).
-
Linearity & Range
-
Requirement:
with 1/x weighting. -
QC Samples: Run Low (20 µM), Mid (200 µM), and High (2000 µM) QCs interspersed in the batch. Accuracy must be 85-115%.
Recovery Check (Standard Addition)
Since we use a PBS surrogate curve, you must validate that feces does not suppress extraction.
-
Analyze a Pooled Fecal Sample (Result =
). -
Spike the Pool with 100 µM Isobutyric Acid (Result =
). -
Calculation: Recovery % =
. -
Acceptance: 80-120%. If outside this range, the PBS curve is invalid, and you must use Standard Addition for all samples.
Data Analysis & Troubleshooting
Calculation:
Common Pitfalls:
-
Ghost Peaks: Isobutyric acid is a common fermentation product. Ensure no dirty glassware is used.
-
Carryover: Because fecal concentrations are high (mM), run a solvent blank between high-concentration samples.
-
Peak Tailing: Indicates the column is active (dirty liner) or the pH is not low enough. Ensure pH < 2 to keep the acid protonated; carboxylate salts (pH > 4) adhere to the inlet and tail badly.
References
-
Primec, M. et al. (2017). Clinical applications of quantification of short-chain fatty acids in human feces. Analytical Biochemistry. Link
-
Furuhashi, K. et al. (2018). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.[12] Agilent Technologies Application Note 5991-9013EN. Link
-
Schwaiger, M. et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry.[13] International Journal of Molecular Sciences. Link
Sources
- 1. Isobutyric-d6 Acid | CAS 29054-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS:29054-08-8 | 侨怡生物科技(上海)有限公司 [chemiejoy.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. , this compound , 29054-08-8 [leyan.com]
- 7. clearsynth.com [clearsynth.com]
- 8. vareum.com [vareum.com]
- 9. Accurate and reliable quantitation of short chain fatty acids from human feces by ultra high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem-agilent.com [chem-agilent.com]
- 13. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity Quantitation of 2-Methyl-d3-propionic-3,3,3-d3 Acid (Isobutyric Acid-d6) in Plasma via LC-MS/MS
Executive Summary
This application note details a robust protocol for the detection and quantitation of 2-Methyl-d3-propionic-3,3,3-d3 acid (Isobutyric acid-d6) in human plasma. Short-chain fatty acids (SCFAs) like isobutyric acid are notoriously difficult to analyze due to their high volatility, low molecular weight, and poor ionization efficiency in standard reverse-phase LC-MS.
To overcome these limitations, this method utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization .[1][2] This chemical modification converts the volatile acid into a stable, hydrophobic hydrazide derivative, significantly enhancing retention on C18 columns and increasing ionization sensitivity by up to 100-fold in negative ESI mode. This protocol is designed for researchers requiring high precision for metabolic flux analysis or pharmacokinetic tracking using deuterated tracers.
Chemical Identity & Principle
Target Analyte
-
IUPAC Name: 2-(Methyl-d3)-propionic-3,3,3-d3 acid[3]
-
Common Name: Isobutyric acid-d6
-
Chemical Formula:
[3]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Molecular Weight: ~94.14 g/mol (Unlabeled: 88.11 g/mol )
-
CAS Number: 1219803-61-0 (or generic d6: 29054-08-8)
Method Principle: 3-NPH Derivatization
Direct analysis of isobutyric acid is hindered by poor retention on C18 columns. We employ a carbodiimide-catalyzed coupling with 3-NPH.[1][4]
-
Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.
-
Nucleophile: 3-NPH attacks the activated carbonyl.
-
Result: Formation of a stable amide bond, adding a nitrophenyl moiety that serves as a strong ionization tag.
Reaction Scheme:
Experimental Workflow
Reagents & Materials
-
Target Standard: Isobutyric acid-d6 (CDN Isotopes or equivalent).
-
Internal Standard (IS): If Isobutyric acid-d6 is the analyte, use Isobutyric acid-1-13C or Valeric acid-d9 as the IS to normalize matrix effects.
-
Derivatization Reagents:
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).
Sample Preparation Protocol
Note: This protocol is optimized for 50 µL plasma volume.
Step 1: Protein Precipitation [6]
-
Aliquot 50 µL plasma into a 1.5 mL Eppendorf tube.
-
Add 10 µL Internal Standard solution (e.g., 10 µM Valeric acid-d9).
-
Add 150 µL cold Methanol (containing 0.1% FA) to precipitate proteins.
-
Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh vial.
Step 2: Derivatization (The Critical Step)
-
Prepare 200 mM 3-NPH solution in 50% ACN/Water.
-
Prepare 120 mM EDC / 6% Pyridine solution in 50% ACN/Water.
-
Add 50 µL of 3-NPH solution to the supernatant.
-
Add 50 µL of EDC/Pyridine solution to the mixture.
-
Vortex and incubate at 40°C for 30 minutes .
-
Why? Heat ensures complete conversion of the sterically hindered isobutyric group.
-
Step 3: Quenching & Dilution [4]
-
Add 400 µL of 10% ACN in Water (with 0.1% FA) to quench the reaction.
-
Why? Dilution prevents column saturation by excess derivatizing reagents.
-
-
Vortex and transfer to LC vials for injection.
Visual Workflow (Graphviz)
Caption: Step-by-step derivatization workflow for stabilizing volatile SCFAs in plasma.
LC-MS/MS Parameters
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Shimadzu Nexera or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.
-
Rationale: C18 provides excellent retention for the hydrophobic 3-NPH tag.
-
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Mobile Phases:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 15 | Initial Hold |
| 1.00 | 15 | Start Gradient |
| 8.00 | 55 | Elution of Isobutyric-d6 |
| 8.10 | 95 | Column Wash |
| 10.00 | 95 | Wash Hold |
| 10.10 | 15 | Re-equilibration |
| 13.00 | 15 | End Run |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI).
-
Polarity: Negative Mode (-).
-
Note: 3-NPH derivatives ionize best in negative mode due to the acidic N-H proton on the hydrazide linker.
-
-
Capillary Voltage: -3.5 kV (System dependent).
-
Source Temp: 400°C.
MRM Transitions (Multiple Reaction Monitoring): The mass shift for 3-NPH derivatization is +135 Da (MW of 3-NPH [153] - H2O [18]).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Isobutyric Acid-d6 (Target) | 229.1 | 137.1 | 22 | Quantifier |
| Isobutyric Acid-d6 (Target) | 229.1 | 152.1 | 18 | Qualifier |
| Isobutyric Acid (Unlabeled) | 223.1 | 137.1 | 22 | Reference |
| Valeric Acid-d9 (IS) | 246.2 | 137.1 | 22 | Internal Std |
-
Mechanism: The product ion m/z 137 corresponds to the nitrophenyl moiety cleavage, which is a universal fragment for 3-NPH derivatives.
Data Analysis & Quality Control
Identification Logic
To confirm the detection of the specific This compound isomer (Isobutyric-d6) vs. potential isomers (like Butyric acid-d6), rely on Chromatographic Separation .
-
Isobutyric acid elutes beforeButyric acid on a C18 column.
-
Ensure baseline separation between the Isobutyric and Butyric peaks in your standard mix.
Calculations
Troubleshooting (The Self-Validating System)
-
Low Sensitivity: Check the EDC solution freshness. EDC hydrolyzes rapidly in water; prepare fresh daily.
-
Peak Tailing: Increase column temperature to 45°C or check for column overload (dilute sample further).
-
Ghost Peaks: 3-NPH reacts with ketones (pyruvate, etc.).[5] Ensure your gradient separates SCFAs from keto-acids (which usually elute earlier).
Diagrammatic Logic of Detection
Caption: MS/MS fragmentation pathway for the 3-NPH derivative in Negative ESI mode.
References
-
Han, J., et al. (2015). "Liquid chromatography-tandem mass spectrometry of short chain fatty acids in human fecal samples after derivatization with 3-nitrophenylhydrazine." Analytica Chimica Acta.
-
Primec, M., et al. (2020). "LC-MS/MS Method for the Determination of Short-Chain Fatty Acids in Serum." Pharmaceuticals.[7]
-
Shimadzu Application News. "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)."
-
CDN Isotopes. "this compound Product Page."
Sources
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | LGC Standards [lgcstandards.com]
Application Note: A Robust Headspace Solid Phase Microextraction (HS-SPME) Protocol for the Quantification of 2-Methyl-d3-propionic-3,3,3-d3 Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the extraction and quantification of 2-Methyl-d3-propionic-3,3,3-d3 acid from aqueous matrices using Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an isotopically labeled form of isobutyric acid, is a critical internal standard for metabolomics and pharmacokinetic studies involving short-chain fatty acids (SCFAs). The described method is optimized for high sensitivity, reproducibility, and robustness, making it suitable for demanding research and development environments. We delve into the scientific rationale behind each critical parameter, from fiber selection to sample modification, to provide a protocol that is not just a series of steps, but a self-validating analytical system.
Introduction: The Rationale for SPME in SCFA Analysis
Short-chain fatty acids (SCFAs) are pivotal metabolites, primarily produced by gut microbial fermentation, that play significant roles in host physiology and disease.[1][2] Accurate quantification of SCFAs like isobutyric acid is essential, and the use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations during sample preparation and analysis.[3][4][5]
Solid Phase Microextraction (SPME) is a sample preparation technique that aligns with the principles of green analytical chemistry by minimizing or eliminating the use of organic solvents.[6][7] It is a fast, simple, and sensitive equilibrium-based technique where analytes are extracted from a sample matrix onto a polymer-coated fiber.[7] For volatile and semi-volatile compounds like SCFAs in complex biological matrices (e.g., plasma, fecal water, cell culture media), the headspace (HS-SPME) mode is particularly advantageous. It prevents non-volatile matrix components from fouling the fiber, thereby extending fiber lifetime and improving analytical robustness.[8][9]
This guide provides a comprehensive framework for the HS-SPME-GC-MS analysis of this compound, explaining the causality behind each step to empower the scientist with a deep understanding of the method.
Principle of Headspace SPME
HS-SPME operates on the principle of multi-phase equilibrium.[6][10][11] The analyte partitions between the sample matrix, the headspace (the gas phase above the sample), and the stationary phase coated on the SPME fiber. The amount of analyte extracted by the fiber at equilibrium is proportional to its concentration in the sample.[7] Key factors influencing this equilibrium for acidic compounds include pH, ionic strength, temperature, and the affinity of the analyte for the fiber coating.
Caption: Figure 1: Principle of Headspace SPME.
Materials and Equipment
| Item | Description / Specification |
| Standards & Reagents | This compound (CAS: 29054-08-8)[12][13], Isobutyric acid (unlabeled), Sodium Chloride (NaCl), Sulfuric Acid (H₂SO₄), Reagent-grade water |
| SPME Assembly | Manual SPME Holder or Autosampler. SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) is recommended. |
| Vials | 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa. |
| Instrumentation | Gas Chromatograph (GC) with a split/splitless inlet, coupled to a Mass Spectrometer (MS). |
| GC Column | A polar capillary column, such as a Stabilwax-DA or FFAP, is recommended for free fatty acids. (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness). |
| Other Equipment | Analytical balance, vortex mixer, heating block or water bath with agitation, gas-tight syringes. |
Causality of Critical Experimental Choices
A robust method is built on informed decisions. Here we explain the rationale behind the key parameters for this analysis.
-
SPME Fiber Selection: Targeting Polarity and Volatility The choice of fiber coating is the most critical parameter in SPME method development.[14] For SCFAs, which are polar and volatile, a mixed-phase fiber is ideal. We recommend a 50/30 µm DVB/CAR/PDMS fiber.
-
Divinylbenzene (DVB): A porous polymer effective for adsorbing larger volatile molecules.
-
Carboxen: A carbon molecular sieve with micropores ideal for trapping small volatile molecules.[15]
-
Polydimethylsiloxane (PDMS): A non-polar liquid phase that extracts compounds via absorption. This composite fiber provides a wide range of extraction mechanisms, making it highly efficient for the entire C2-C6 SCFA range, including our target analyte.[16][17] Studies have shown CAR/PDMS-based fibers to have high extraction efficiency for SCFAs.[2]
-
-
Sample pH Adjustment: The Key to Volatility Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The protonated form is significantly more volatile. The pKa of isobutyric acid is ~4.8. To ensure the analyte is in its volatile form, the sample pH must be lowered to at least 2 pH units below the pKa.
-
Action: Add a small volume of a strong, non-volatile acid like H₂SO₄ or H₃PO₄ to the sample to achieve a pH of ≤ 2.5.[2] This shifts the equilibrium almost completely to the R-COOH form, maximizing its concentration in the headspace and subsequent adsorption onto the fiber.
-
-
The Salting-Out Effect: Enhancing Headspace Partitioning Adding a neutral salt like NaCl to the aqueous sample increases its ionic strength. This reduces the solubility of the relatively non-polar, protonated SCFA in the aqueous phase, effectively "pushing" it into the headspace. This "salting-out" effect increases the headspace concentration and improves the extraction efficiency of the SPME fiber.[18][19]
-
Extraction Mode: Why Headspace over Direct Immersion? While Direct Immersion (DI-SPME) is an option, Headspace (HS-SPME) is strongly recommended for this application.
-
Matrix Complexity: Biological samples contain proteins, salts, and other non-volatile components that can irreversibly bind to the fiber coating, a phenomenon known as fouling.[8] HS-SPME protects the fiber, leading to longer fiber life and better long-term reproducibility.
-
Analyte Volatility: 2-Methylpropionic acid is sufficiently volatile, especially after heating and pH adjustment, to be efficiently extracted from the headspace.
-
Detailed Experimental Protocol & Workflow
This protocol is designed for constructing a calibration curve and analyzing unknown samples.
Caption: Figure 2: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
SPME Fiber Conditioning: Before first use, condition the new DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C, for 30-60 min).
-
Sample Preparation:
-
Pipette 1 mL of your sample (or calibration standard) into a 10 mL headspace vial.
-
For calibration, this compound can be used to create its own standard curve or, more commonly, it is added at a fixed concentration to all standards and samples as an internal standard for the quantification of unlabeled isobutyric acid.
-
-
Acidification & Salting-Out:
-
Add 100 µL of 1M H₂SO₄ to the vial.
-
Add approximately 0.3 g of solid NaCl.
-
-
Sealing and Mixing: Immediately cap the vial securely and vortex for 30 seconds to ensure the salt is dissolved and the sample is homogenous.
-
Incubation and Extraction:
-
Place the vial in a heating block or water bath set to 60°C with agitation (e.g., 250 rpm).
-
Allow the sample to incubate for 15 minutes to reach thermal equilibrium.
-
Expose the SPME fiber to the headspace of the vial for exactly 30 minutes while maintaining the temperature and agitation.
-
-
Desorption and Analysis:
-
Immediately after extraction, retract the fiber into its needle and transfer it to the GC injection port.
-
Insert the fiber and expose it to desorb the analytes onto the GC column. Start the GC-MS data acquisition simultaneously.
-
Recommended GC-MS Conditions
The following parameters serve as a starting point and should be optimized for your specific instrumentation.
| Parameter | Setting | Rationale |
| GC Inlet | Splitless mode, 250°C | Ensures efficient thermal desorption and transfer of analytes to the column. |
| Desorption Time | 3 minutes | Sufficient time to quantitatively desorb SCFAs from the fiber. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good chromatographic efficiency. |
| Column | Stabilwax-DA, 30 m x 0.25 mm, 0.25 µm | Polar phase designed for the analysis of free carboxylic acids, providing good peak shape. |
| Oven Program | 80°C (hold 1 min), ramp 10°C/min to 200°C, hold 5 min | Separates the volatile SCFAs effectively. |
| MS Transfer Line | 250°C | Prevents cold spots and analyte condensation. |
| Ion Source | 230°C, Electron Ionization (EI) at 70 eV | Standard conditions for generating reproducible mass spectra. |
| MS Detection | Selected Ion Monitoring (SIM) Mode | Increases sensitivity and selectivity for target analytes. |
| SIM Ions | Isobutyric Acid: m/z 43, 73, 88. This compound: m/z 46, 79, 94. | Monitor characteristic fragment ions and the molecular ion for quantification and confirmation. |
Method Performance and Validation
A method is only reliable if its performance is characterized.[20][21] When validating this protocol, the following characteristics should be assessed. The values below are typical for SPME-based SCFA analysis.[1][2][22]
| Parameter | Typical Performance |
| Linearity | R² > 0.99 over a concentration range of 0.1 - 100 µM |
| Limit of Detection (LOD) | 0.05 - 0.2 µM |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Incomplete desorption; Fiber breakage; Incorrect pH; Insufficient extraction time/temp. | Increase desorption time/temp; Inspect fiber visually; Verify sample pH is ~2.5; Optimize extraction parameters.[23] |
| High Variability (%RSD) | Inconsistent timing (extraction/desorption); Leaky vial septa; Inconsistent fiber positioning. | Use an autosampler for precision; Use high-quality septa and do not re-pierce; Ensure fiber is placed at the same depth each time.[24] |
| Peak Tailing | Active sites in the GC inlet or column; Column degradation. | Use a deactivated inlet liner (e.g., Sky liner); Replace the column; Confirm sample is not derivatized. |
| Carryover | Incomplete desorption from the previous run. | Increase desorption time/temp; Bake the fiber in a clean, hot inlet between complex samples.[25] |
Conclusion
This application note provides a scientifically grounded, detailed protocol for the analysis of this compound using HS-SPME-GC-MS. By understanding the causality behind critical parameters such as fiber choice, pH modification, and the salting-out effect, researchers can implement this method with confidence. The procedure is robust, sensitive, and environmentally friendly, making it an excellent choice for high-throughput analysis in metabolomics, clinical research, and other fields requiring precise quantification of short-chain fatty acids.
References
- Daneshfar, A., Khezeli, T., & Lotfi, H. J. G. A. (2008). Method for the derivatization and determination of short chain carboxylic acids from aqueous samples by single-drop microextraction-gas chromatography.
- EST Analytical. (n.d.). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples.
- Psillakis, E., Mousoura, A., & Kalogerakis, N. (2015). Headspace versus Direct Immersion Solid Phase Microextraction in Complex Matrixes: Investigation of Analyte Behavior in Multicomponent Mixtures. Analytical Chemistry, 87(15), 7944-7951.
- Psillakis, E., Mousoura, A., & Kalogerakis, N. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. PubMed, 26284488.
- Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME).
- Hinshaw, J. V. (2005). Solid-Phase Microextraction (SPME): A Discussion.
- Sigma-Aldrich. (n.d.).
- Douny, C., et al. (2019). Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model. Journal of Pharmaceutical and Biomedical Analysis, 174, 553-561.
- Chemistry Notes. (2022).
- EST Analytical. (n.d.). A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples.
- Merck Millipore. (n.d.). Selection Guide for Supelco SPME Fibers.
- Douny, C., et al. (2019). Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model. Request PDF.
- Musteata, F. M., & Pawliszyn, J. (2010). Comparison and validation of calibration methods for in vivo SPME determinations using an artificial vein system.
- Rocchetti, I., et al. (2018). Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile. Journal of Pharmaceutical and Biomedical Analysis, 160, 203-210.
- Wikipedia. (n.d.). Solid-phase microextraction.
- Pawliszyn, J. (2000). Theory of solid-phase microextraction.
- Lee, S., et al. (2023). Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry. Scientific Reports, 13(1), 13415.
- Beltran, J., et al. (2000). Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. Analytical and Bioanalytical Chemistry, 366(2), 293-300.
- Pawliszyn, J. (2000). Theory of Solid-Phase Microextraction.
- Padarauskas, A., & Judžentienė, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(2), 37-41.
- Chrom Tech, Inc. (2024).
- Mitrevski, B., & Jovičić, M. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Journal of the Serbian Chemical Society, 79(9), 1103-1115.
- Vas, G., & Vékey, K. (2004). Solid-phase microextraction: a powerful sample preparation tool prior to mass spectrometric analysis. Journal of Mass Spectrometry, 39(3), 233-254.
- Sigma-Aldrich. (n.d.). SPME Troubleshooting Guide - Bulletin 928.
- Sigma-Aldrich. (n.d.).
- Becerra-Herrera, M., et al. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples.
- Sigma-Aldrich. (n.d.).
- C/D/N Isotopes Inc. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 29054-08-8 this compound.
- Amerigo Scientific. (n.d.). Stable Isotope-labeled Compounds.
- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1690.
- Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1690.
Sources
- 1. Development of an analytical method to detect short-chain fatty acids by SPME-GC-MS in samples coming from an in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Solid-phase microextraction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sample Matrix Problem Resolution [sigmaaldrich.com]
- 10. Theory of solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 揮発性・半揮発性物質のためのSPMEファイバー・パフォーマンス向上のヒント [sigmaaldrich.com]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison and validation of calibration methods for in vivo SPME determinations using an artificial vein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. gcms.cz [gcms.cz]
- 25. Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Deuterium Exchange in 2-Methyl-d3-propionic-3,3,3-d3 Acid During Extraction
Welcome to the technical support center for isotopically labeled compounds. This guide provides in-depth troubleshooting advice and best-practice protocols for researchers, scientists, and drug development professionals working with 2-Methyl-d3-propionic-3,3,3-d3 acid. Our focus is to address the critical challenge of minimizing deuterium back-exchange during aqueous extraction procedures, ensuring the isotopic integrity of your valuable standard.
Section 1: The "Why": Understanding the Mechanism of Deuterium Exchange
Q1: Why are the deuterons on my this compound susceptible to exchange?
The stability of deuterium labels on a molecule is not uniform. In the case of this compound, the deuterons on the methyl group at the 2-position (-CD3) are significantly more labile than those at the 3-position.
Causality: This lability is due to their position alpha (α) to the carbonyl group (C=O) of the carboxylic acid. The carbonyl group is strongly electron-withdrawing, which increases the acidity of any hydrogens—or in this case, deuterons—on the adjacent α-carbon.[1][2]
In the presence of either an acid or a base catalyst in a protic solvent (like water), these α-deuterons can be temporarily removed to form a planar enol or enolate intermediate.[3][4] When this intermediate reverts to its more stable keto form, it can pick up a proton (¹H) from the surrounding solvent, resulting in an undesirable D-to-H exchange. This process is known as keto-enol tautomerism.[3]
The deuterons on the methyl group at the 3-position are beta (β) to the carbonyl and are not acidic, making them stable and not susceptible to this exchange mechanism under typical extraction conditions.
Caption: Acid- or base-catalyzed enolization leads to the loss of α-deuterons.
Section 2: Troubleshooting Guide: Common Issues & Solutions
Q2: I'm observing a loss of isotopic purity after my liquid-liquid extraction. What are the most likely causes?
Loss of isotopic purity, or back-exchange, during extraction is almost always attributable to a combination of four key experimental parameters.[5] Optimizing these factors is critical for maintaining the integrity of your labeled compound.
| Factor | Impact on Deuterium Exchange | Causality & Expert Recommendation |
| pH | High Impact | Both acid and base catalyze the enolization that leads to exchange. The rate is minimal at a specific "quench" pH.[5][6] Recommendation: Strictly control the pH of your aqueous phase to the optimal range of 2.5 - 3.0 . |
| Temperature | High Impact | Exchange reactions are significantly accelerated at higher temperatures. A drop from 25°C to 0°C can reduce the exchange rate over tenfold.[5] Recommendation: Perform all extraction steps on ice or in a cold room. Pre-chill all solvents and solutions. |
| Solvent Choice | Moderate Impact | The organic solvent must be aprotic and have low water miscibility to effectively remove the analyte from the protic aqueous phase. Using wet solvents introduces a source for H/D exchange. Recommendation: Use high-purity, anhydrous aprotic solvents like ethyl acetate or diethyl ether.[7][8] |
| Exposure Time | Moderate Impact | The longer your compound is in contact with a protic solvent (especially at a non-optimal pH), the more exchange will occur.[5] Recommendation: Work efficiently and minimize the duration of the extraction. Have all materials prepared in advance to streamline the workflow. |
Q3: What is the optimal pH for extracting my deuterated carboxylic acid from an aqueous sample?
This requires a careful balance. To extract the carboxylic acid into an organic solvent, it must be in its neutral, protonated form (R-COOH). This is achieved by acidifying the aqueous solution to a pH well below the compound's pKa. However, strong acidic conditions can accelerate deuterium exchange.
The solution is to use the established "quench" conditions from hydrogen-deuterium exchange mass spectrometry (HDX-MS), which are designed to minimize the exchange rate of labile protons. The consensus in this field is that the rate of exchange is slowest at a pH of approximately 2.5-3.0.[5][6]
Protocol for pH Adjustment:
-
Place your aqueous sample in an ice bath.
-
Use a calibrated pH meter for accurate measurement.
-
Slowly add a pre-chilled, dilute acid (e.g., 0.1 M HCl or H₃PO₄) dropwise while gently stirring until the pH is stable within the 2.5-3.0 range. For ultra-sensitive applications where even trace protons are a concern, using a deuterated acid (e.g., DCl in D₂O) is the gold standard, though often unnecessary for routine work.
Q4: Which organic solvent should I use for the extraction?
The ideal solvent should meet several criteria: be aprotic, have low miscibility with water, effectively solubilize 2-methylpropionic acid, and be volatile enough for easy removal.
| Solvent | Pros | Cons | Recommendation |
| Ethyl Acetate | Excellent solvency for carboxylic acids, low toxicity. | Slightly higher water miscibility (~3%) than ether. | Recommended. A good balance of performance and safety. Use anhydrous grade. |
| Diethyl Ether | Very low water miscibility (~1%), highly volatile. | Extremely flammable, can form explosive peroxides. | Excellent performance, but use with extreme caution. Always use fresh, peroxide-free, anhydrous ether. |
| Dichloromethane (DCM) | Excellent solvency, immiscible with water. | Higher density (forms bottom layer), potential health hazards. | A viable alternative if ether or ethyl acetate are unsuitable. |
Critical Note: Regardless of your choice, always use an anhydrous grade of solvent and handle it under an inert atmosphere (like nitrogen or argon) to prevent moisture absorption from the air.[7][9][10]
Section 3: Protocols for Isotopic Integrity
Q5: Can you provide a step-by-step protocol for a low-exchange liquid-liquid extraction?
This protocol integrates the best practices discussed above to create a self-validating system for preserving the isotopic purity of this compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labinsights.nl [labinsights.nl]
Correcting mass shift interference in 2-Methyl-d3-propionic-3,3,3-d3 acid analysis
Topic: Correcting Mass Shift Interference & Isotopic Cross-talk
Status: Active | Tier: Advanced Troubleshooting | Doc ID: TS-ISO-D6-001
Executive Summary
This guide addresses analytical anomalies associated with 2-Methyl-d3-propionic-3,3,3-d3 acid (d6-Isobutyric acid). While deuterated internal standards (IS) are the gold standard for LC-MS/MS quantification, this specific isotopologue presents unique challenges regarding Deuterium Isotope Effects (DIE) and Isotopic Cross-talk .
The "Mass Shift" interference typically manifests in two distinct ways:
-
Chromatographic Shift: The deuterated standard elutes earlier than the analyte, leading to uncorrected matrix effects.
-
Spectral Cross-talk: Signal overlap where the analyte contributes to the IS channel (or vice versa) due to isotopic impurity or fragmentation scrambling.
Module 1: Diagnostic Workflow
Isolate the source of the interference before applying corrections.
Phase 1: The "Zero-Blank" Test
To distinguish between chemical impurity and instrumental cross-talk, run the following sequence:
| Injection Type | Composition | Expected Result | Failure Mode Diagnosis |
| Double Blank | Mobile Phase only | No peaks at Analyte or IS mass. | Contamination: System carryover or dirty source. |
| Zero Sample | Matrix + IS (No Analyte) | Strong IS peak; Zero Analyte peak. | Impurity: If Analyte peak appears, your IS contains non-deuterated (d0) impurities. |
| ULOQ Sample | Matrix + High Analyte (No IS) | Strong Analyte peak; Zero IS peak. | Cross-talk: If IS peak appears, natural isotopes of the analyte are "spilling over" into the IS channel.[1] |
Phase 2: Retention Time (RT) Delta Analysis
Calculate the Retention Time Difference (
-
Acceptable:
min (Co-elution). -
Problematic:
min.
Module 2: Troubleshooting & Correction Protocols
Issue A: Chromatographic Mass Shift (Deuterium Isotope Effect)
Symptom: The IS elutes 0.1–0.3 minutes before the analyte, and quantitation accuracy fails in complex matrices (e.g., plasma, urine).
Mechanism
The 6 deuterium atoms in this compound reduce the molecule's hydrophobicity. In RPLC, this causes the IS to interact less with the C18 stationary phase, eluting early.
Corrective Actions
-
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Why: HILIC separates based on polarity/partitioning into a water layer. The slight lipophilicity difference of deuterium is less pronounced in HILIC than in RPLC.
-
-
Modify the Gradient Slope:
-
Protocol: Flatten the gradient at the elution point.
-
Example: If elution is at 50% B, hold 50% B for 2 minutes rather than ramping 40-60%. This forces the peaks closer together relative to the peak width.
-
-
Co-elution Window Expansion:
-
Ensure your integration window covers both the leading edge (IS) and trailing edge (Analyte) if they partially overlap, but this is a "band-aid" solution.
-
Caption: The Deuterium Isotope Effect causes differential elution, potentially placing the IS and Analyte in different ionization environments.
Issue B: Isotopic Cross-talk (Signal Interference)
Symptom: High concentrations of analyte cause a false positive signal in the IS channel, or the IS blank shows analyte signal.
Mechanism
-
Direct Overlap: The natural abundance of
and in the analyte creates an M+6 isotope peak that overlaps with the IS. -
Impurity: The synthesized IS contains d0, d3, or d5 variants (incomplete deuteration).
Mathematical Correction Protocol
If you cannot obtain a purer standard, use Meyer’s Correction Factor .
Step 1: Determine Contribution Factors Run pure standards of Analyte (A) and Internal Standard (IS) separately.
- : Ratio of IS peak area observed when injecting pure Analyte.
- : Ratio of Analyte peak area observed when injecting pure IS.
Step 2: Apply the Correction Formula
Step 3: Calculate Ratio
Use the corrected areas for your calibration curve:
Module 3: Fragmentation & Mass Transitions
Optimizing MS/MS to avoid interference.
For 2-Methylpropionic acid (Isobutyric acid), the molecular ion is often unstable.
-
Precursor (d0): m/z 87 (Negative mode, [M-H]-)
-
Precursor (d6): m/z 93 (Negative mode, [M-H]-)
Critical Warning: Avoid transitions that lose the deuterated methyl groups.
-
If you monitor a fragment caused by the loss of a methyl group (
vs ), the mass shift drops from +6 to +3. -
Recommended: Monitor the decarboxylation (
loss) or maintain the pseudo-molecular ion if possible.
| Compound | Precursor (m/z) | Product (m/z) | Loss Identity | Risk |
| Analyte | 87.1 | 43.1 | High background noise | |
| IS (d6) | 93.1 | 46.1 | Safe (Retains d6 label on isopropyl chain) | |
| Bad IS Transition | 93.1 | 73.1 | Risk: Fragment is now only d3; closer to noise. |
Frequently Asked Questions (FAQs)
Q1: My IS area decreases as the Analyte concentration increases. Is this suppression? A: Not necessarily. This is often "Detector Saturation" or "Cross-talk" in the collision cell. If the analyte concentration is extremely high, it can deplete the ionization charge available for the IS (Charge Competition).
-
Fix: Dilute samples or use a non-linear regression (Quadratic) if validated.
Q2: Can I use a C13-labeled standard instead?
A: Yes, and it is recommended.
Q3: Why does my d6-IS show a mass shift of -1 Da (m/z 92) in the spectrum? A: This suggests Hydrogen-Deuterium Exchange (HDX) .
-
The structure is
. -
The alpha-proton (
) is acidic and labile. If you use in your mobile phase, it might become . If you use and your IS was fully deuterated at the alpha position (d7), it will exchange back to H. -
Note: The specific compound "2-Methyl-d3-propionic-3,3,3-d3" has an H at the alpha position, so it is stable in water.
Visualizing the Troubleshooting Logic
Caption: Decision tree for isolating the root cause of mass shift interferences.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: Diagnosis and Resolution. Bioanalysis. [Link]
-
Rule, G. S., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. [Link]
-
Ye, X., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. [Link]
Sources
Technical Support Center: Enhancing Isobutyric Acid Detection with d6-Internal Standards
Welcome to the technical support center for the analysis of isobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity, accuracy, and robustness of their isobutyric acid quantification methods. The use of a stable isotope-labeled internal standard (SIL-IS), specifically d6-isobutyric acid, is a cornerstone of a reliable bioanalytical method. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure your success.
The core principle of a stable isotope dilution assay is that a SIL-IS is chemically identical to the analyte, ensuring it behaves the same way during sample preparation and analysis. This allows it to effectively correct for analyte loss and mitigate matrix effects, which are common challenges in complex biological samples.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.
Question 1: Why are the peak areas for both my isobutyric acid analyte and the d6-internal standard (IS) low and inconsistent across my sample batch?
Answer: Low and variable signals for both the analyte and the IS typically point to a systemic issue in the sample preparation or injection phase, as the IS is designed to track and correct for these very problems.[2][3] Here’s a breakdown of potential causes and how to troubleshoot them:
-
Inefficient Sample Extraction: If your analyte and IS are not being efficiently recovered from the sample matrix (e.g., plasma, tissue homogenate), their final concentrations will be low.
-
Check Your Extraction Solvent: Ensure the organic solvent used for protein precipitation (e.g., acetonitrile, methanol) or liquid-liquid extraction (LLE) is appropriate for short-chain fatty acids.[4][5] Cold solvents are often recommended to improve protein precipitation efficiency.[6]
-
Verify pH Conditions: Isobutyric acid is a carboxylic acid. Acidifying the sample (e.g., with formic or hydrochloric acid) before an LLE step will ensure it is in its neutral, more organic-soluble form, thus improving extraction into a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
Assess Shaking/Vortexing Time: Incomplete mixing during extraction will lead to poor and inconsistent recovery. Ensure your vortex or shaker settings and duration are adequate and consistent for all samples.
-
-
Analyte/IS Loss During Evaporation: If your protocol includes a solvent evaporation step, it's possible to lose the volatile isobutyric acid.
-
Control Evaporation Temperature: Use a gentle stream of nitrogen and avoid excessive heat. Temperatures should ideally be kept below 40°C.
-
Avoid Evaporating to Complete Dryness: Over-drying can make small molecules like isobutyric acid difficult to reconstitute and can lead to adsorptive losses on the tube surface.
-
-
Instrument or Injection Issues:
-
Autosampler Errors: Check for air bubbles in the syringe or sample loop, which can lead to inconsistent injection volumes.
-
Dirty Injector Port (GC-MS): For GC-MS analysis, a contaminated liner can lead to poor peak shape and signal loss. Regular maintenance is crucial.
-
Question 2: My calibration curve is non-linear or has poor R² values, even though my standards seem to be prepared correctly. What's going on?
Answer: A non-linear calibration curve can be a frustrating issue. While incorrect standard preparation is a common cause, several other factors can be at play, especially when using a SIL-IS.
-
IS Concentration is Inappropriate: The concentration of the internal standard should ideally be consistent across all samples and fall within the mid-range of the calibration curve.[3]
-
Too High IS Concentration: This can lead to detector saturation or ion suppression effects on the analyte.
-
Too Low IS Concentration: A weak IS signal provides a poor basis for normalization, leading to higher variability. A good starting point is to match the IS concentration to the expected mid-point concentration of your analyte.
-
-
Cross-Contamination or Isotopic Contribution:
-
Analyte Contamination in IS: Ensure your d6-isobutyric acid standard is of high purity and does not contain significant amounts of the unlabeled analyte. This can be checked by injecting a high concentration of the IS alone and monitoring the analyte's mass transition.
-
Isotopic Contribution from Analyte: At high analyte concentrations, the natural abundance of isotopes (e.g., ¹³C) in the isobutyric acid molecule can contribute a small signal in the mass channel of the d6-IS. This "crosstalk" can affect the analyte/IS ratio and lead to non-linearity at the upper end of the curve.[7] Modern mass spectrometry software often has algorithms to correct for this, but it's important to be aware of the phenomenon.
-
-
Matrix Effects in Calibrators vs. Samples: If you prepare your calibration curve in a clean solvent ("neat solution") but analyze your samples in a biological matrix, you are not properly accounting for matrix effects.[8][9]
Question 3: The retention time of my analyte and internal standard are slightly different. Is this a problem?
Answer: Yes, this can be a significant problem. The fundamental assumption of using a SIL-IS is that it is chromatographically identical to the analyte.[3] A slight shift in retention time means the analyte and the IS are not eluting from the analytical column at the exact same time.
-
Why it Matters: If the two peaks are separated, they may experience different degrees of matrix effects.[11][12] Co-eluting matrix components can suppress or enhance the ionization of a compound at a specific point in time.[13] If your analyte elutes into a region of ion suppression while your IS does not (or vice-versa), the analyte/IS ratio will be inaccurate, defeating the purpose of the internal standard.[3]
-
The "Isotope Effect": This retention time shift can sometimes be caused by the deuterium labeling itself, especially with a high number of deuterium atoms (like d6) and when using certain types of chromatography (e.g., older HPLC columns). Deuterium bonds can be slightly stronger than protium (¹H) bonds, leading to minor differences in interaction with the stationary phase.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your mobile phase gradient or temperature to ensure the peaks co-elute perfectly.
-
Check Column Health: A deteriorating column can lead to peak splitting or shifts.
-
Consider a Different IS: While d6 is generally excellent, in some rare cases with very challenging matrices, a ¹³C-labeled internal standard might show less of a chromatographic shift.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is a d6-isobutyric acid internal standard considered superior to a structural analog?
A SIL-IS like d6-isobutyric acid is considered the "gold standard" because it has nearly identical chemical and physical properties to the native analyte.[1][3] This ensures that it co-elutes chromatographically and experiences the same extraction efficiency and ionization effects in the mass spectrometer. A structural analog, while better than no internal standard, may have different extraction recovery, chromatographic retention, and ionization efficiency, which means it cannot correct for variability as accurately.[3][14]
Q2: When in the workflow should I add the d6-isobutyric acid internal standard?
For maximum effectiveness, the internal standard should be added as early as possible in the sample preparation process.[3] It should be added to every sample, calibrator, and quality control (QC) sample before any extraction or protein precipitation steps.[15] This ensures that the IS is present to account for any analyte loss or variability throughout the entire workflow, from extraction to injection.[3][14]
Q3: Do I need to perform derivatization for isobutyric acid analysis?
It depends on your analytical platform:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is almost always required. Isobutyric acid is a polar and non-volatile compound. Derivatization (e.g., silylation or esterification) converts it into a more volatile and less polar derivative, which results in better peak shape and sensitivity on a GC system.[16][17][18]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): It is often possible to analyze isobutyric acid directly without derivatization.[19] However, derivatization can still be beneficial as it may improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[6][20] The decision depends on the required sensitivity of your assay and the complexity of your sample matrix.
Q4: What are "matrix effects" and how does the d6-IS help?
Matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[8][11][12] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate and imprecise results.[10][13] Because the d6-IS is chemically identical to the analyte and co-elutes with it, it is subjected to the exact same matrix effects.[3] Therefore, even if the absolute signal for both compounds is suppressed by 50%, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification.[3][11]
Visualizations & Data
Diagrams
Caption: Overall workflow for isobutyric acid quantification using a d6-internal standard.
Caption: How a d6-internal standard corrects for matrix-induced signal suppression.
Data Table
Table 1: Typical Starting LC-MS/MS Parameters for Isobutyric Acid Analysis Note: These parameters must be optimized on your specific instrument.
| Parameter | Isobutyric Acid (Analyte) | d6-Isobutyric Acid (Internal Standard) |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 87.0 | 93.0 |
| Product Ion (m/z) | 43.0 | 46.0 |
| Collision Energy (eV) | 10-15 | 10-15 |
| Dwell Time (ms) | 50-100 | 50-100 |
Key Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol outlines a common method for extracting isobutyric acid from plasma samples.
-
Thaw Samples: Thaw plasma samples, calibration standards, and QCs on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Add Internal Standard: Add 10 µL of the d6-isobutyric acid working solution (e.g., at a concentration of 5 µM) to each tube. Vortex for 5 seconds. This is the most critical step for ensuring consistency.[3]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps keep the analyte in a neutral state and improves protein crashing.[21]
-
Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated protein.[22]
-
Transfer Supernatant: Carefully transfer the supernatant (approximately 450-500 µL) to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time (e.g., at 4000 x g for 5 minutes) to pellet any remaining particulates before injection.
-
Inject: Transfer the final supernatant to autosampler vials and inject into the LC-MS/MS system.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97–103. [Link]
-
Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Zhang, J., Yuan, H., & Liu, A. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1081–1082, 1–7. [Link]
-
Cyr, M. C., & Laramée, J. A. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]
-
Welch C. (2025). Are You Using The Internal Standard Method In A Right Way? Welch Materials, Inc. [Link]
-
Pandey, S. K. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 332-340. [Link]
-
Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Journal of Ovarian Research, 16(1), 124. [Link]
-
De Bihan, D. G., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266395. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. Phenomenex. [Link]
-
Bihan, D. G. L., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE, 17(4), e0266395. [Link]
-
Tartaglione, L., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]
-
Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. [Link]
-
Dominski, Z., & Mielczarek, P. (2012). Isotope Dilution Assay in Peptide Quantification: The Challenge of Microheterogeneity of Internal Standard. Journal of Analytical & Bioanalytical Techniques, S5. [Link]
-
Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Kataoka, H. (2001). Derivatization of Acids for GC Analysis. Encyclopedia of Chromatography. [Link]
-
Fay, L. B., Metairon, S., Lin, J., & Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. [Link]
-
Zheng, N., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 152-157. [Link]
-
Al-Lahham, S. H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 727. [Link]
-
De Leenheer, A. P., & Thienpont, L. M. (1992). Principles of Isotope Dilution Assays. Analytical Chemistry, 64(1), 22A-32A. [Link]
-
Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC. [Link]
-
Bagcan, S., et al. (2012). Targeted Analyte Detection by Standard Addition Improves Detection Limits in MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1145-1151. [Link]
-
Reddit. (2025). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
Hewavitharana, A. K., et al. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 55-61. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. air.unimi.it [air.unimi.it]
- 7. imreblank.ch [imreblank.ch]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welchlab.com [welchlab.com]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. shimadzu.com [shimadzu.com]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 21. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 22. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Eliminating background noise in 2-Methyl-d3-propionic-3,3,3-d3 acid mass spectra
Topic: Eliminating Background Noise in 2-Methyl-d3-propionic-3,3,3-d3 Acid Mass Spectra
Executive Summary
You are encountering background noise or interference in the mass spectral channel for This compound (chemically equivalent to Isobutyric acid-d6 ). Because Short Chain Fatty Acids (SCFAs) are volatile and poorly ionizable, this noise is rarely random; it is usually systemic.
In my experience analyzing SCFAs in complex matrices (feces, plasma), "noise" in the Internal Standard (IS) channel typically stems from three specific vectors:
-
Reagent Impurities: Artifacts from the 3-NPH/EDC derivatization process.
-
Isotopic Crosstalk: High endogenous levels of unlabeled isobutyric acid "bleeding" into the d6 channel due to source saturation or insufficient mass resolution.
-
Mobile Phase Contamination: Accumulation of organic acids in aqueous buffers.
This guide moves beyond basic troubleshooting to address the specific chemical behavior of deuterated isobutyric acid.
Part 1: Diagnostic Workflow
Before altering your method, use this logic flow to isolate the noise source.
Figure 1: Systematic isolation of noise sources in SCFA analysis. By sequentially introducing variables (System -> Reagents -> Matrix), you pinpoint the origin of the interference.
Part 2: Technical Troubleshooting Guides (Q&A)
Category 1: Reagent & Derivatization Noise
Most SCFA analysis uses 3-Nitrophenylhydrazine (3-NPH) derivatization to improve retention and ionization. This is the most common source of "ghost" peaks.
Q: I see a constant background peak in the d6-isobutyric channel even in my reagent blanks. Why? A: This is likely a reagent artifact or a "cold" derivatization issue. The 3-NPH reagent itself can degrade or react with trace acetate/formate in the air or solvents.
-
The Mechanism: EDC (the coupling agent) can react with trace carboxylic acids in your "LC-MS Grade" solvents to form background noise that mimics SCFAs.
-
The Fix:
-
Cold Wash: Perform the derivatization at low temperature (4°C) if possible, or ensure the quench step is immediate.
-
Fresh Preparation: Prepare the EDC/Pyridine/3-NPH mixture immediately before use. Do not store it for >1 hour.
-
Solvent Filtering: Filter your mobile phase buffers (Ammonium Acetate) through 0.2 µm nylon filters. Bacterial growth in aqueous buffers produces short-chain fatty acids (acetate/propionate) which can interfere with the baseline.
-
Q: How do I distinguish between real d6-isobutyric acid and a reagent artifact? A: Check the fragmentation pattern. Real 3-NPH derivatized isobutyric acid-d6 should show a specific transition corresponding to the loss of the deuterated acyl chain or the specific 3-NPH fragment.
-
Action: If your noise peak does not have the correct ion ratio between the Quantifier and Qualifier transitions, it is a chemical artifact.
Category 2: Mass Spectrometry Parameters
Q: My "noise" looks like a real peak co-eluting with my standard. Could it be crosstalk? A: Yes. This is the "Isotopic Contribution" problem. this compound is Isobutyric Acid-d6 .
-
Scenario: If you have very high levels of unlabeled isobutyric acid in your sample (common in fecal samples), the M+6 isotope of the unlabeled form (due to natural 13C abundance) is negligible. However, if your d6 standard is impure (contains d0, d3, d5), you will see signal in the unlabeled channel.
-
Reverse Scenario (Your problem): If the noise is in the d6 channel, check for Signal Saturation . If the detector saturates on the high-abundance unlabeled analyte, it can cause spectral broadening or "tailing" into the d6 mass window.
-
The Fix:
-
Dilute the sample 1:10. If the "noise" drops by a factor of 100 (non-linear), it was detector saturation/crosstalk.
-
Use a narrower Quadrupole isolation window (e.g., 0.7 Da → 0.4 Da) if sensitivity permits.
-
Q: What are the optimal MRM transitions to ensure specificity? A: Using generic transitions leads to high background. For 3-NPH derivatives, use these specific transitions to filter noise.
| Compound | Precursor Ion (m/z) [M-H]- | Quantifier Product (m/z) | Qualifier Product (m/z) | Mechanism |
| Isobutyric Acid (d0) | 222.1 | 137.1 | 152.1 | Neutral loss of acyl chain |
| Isobutyric Acid-d6 | 228.1 | 137.1 | 152.1 | d6-Isobutyryl loss yields same 3-NPH core |
Note: The product ions (137.1 and 152.1) are from the 3-NPH moiety.[1] The specificity comes from the Precursor (228.1). Ensure your background peak actually has precursor mass 228.1.
Category 3: Chromatography & Separation [2][3][4][5][6][7][8][9][10]
Q: I see a shoulder on my d6-isobutyric acid peak. Is this noise? A: This is likely d6-Butyric Acid (the linear isomer) or incomplete separation of the unlabeled isomers. Isobutyric acid (branched) and Butyric acid (linear) are isomers. Even their deuterated forms can co-elute if the gradient is too fast.
-
The Fix:
-
Column: Use a C18 column with high pore loading or a PFP (Pentafluorophenyl) column. PFP columns are superior for separating structural isomers of SCFAs.
-
Gradient: Implement a shallow gradient plateau at the elution time of the SCFAs.
-
Part 3: Optimized Experimental Protocol
To eliminate background noise at the source, adopt this "Clean-Chemistry" derivatization workflow.
Reagents:
-
3-NPH: 3-Nitrophenylhydrazine (High Purity).
-
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide.
-
Pyridine: Anhydrous, 99.8%.
Workflow:
-
Preparation: Mix 20 µL sample + 20 µL d6-IS working solution .
-
Derivatization: Add 20 µL of 200 mM 3-NPH (in 50% ACN) + 20 µL of 120 mM EDC/6% Pyridine.
-
Incubation: Incubate at 40°C for 30 min (Do not boil; high heat degrades 3-NPH into noise-generating byproducts).
-
Quenching (Critical Step): Add 200 µL of 0.1% Formic Acid in 10% ACN .
-
Why? The acidic quench stabilizes the hydrazide derivative and stops side reactions that generate background noise.
-
-
Dilution: Dilute significantly (e.g., 1:5 or 1:10) before injection to prevent source contamination.
Figure 2: Reaction pathway showing where noise originates. Excess heat or insufficient quenching drives the intermediate toward stable N-acylurea byproducts (Noise) rather than the desired analyte.
References
-
Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human feces using 3-nitrophenylhydrazine derivatization."[9] Analytical Chemistry. [Link]
-
Zheng, X., et al. (2019). "Targeted metabolomics analysis of short-chain fatty acids in stool samples by LC-MS/MS." Methods in Molecular Biology. [Link]
-
Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." Application Notes. [Link]
Sources
- 1. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to Robust SCFA Analysis: Method Validation Using 2-Methyl-d3-propionic-3,3,3-d3 acid
Introduction: The Imperative for Precision in SCFA Quantification
Short-chain fatty acids (SCFAs), the metabolic byproducts of gut microbial fermentation, are no longer considered mere waste products. They are now recognized as critical signaling molecules that mediate the gut-microbiome-host axis, influencing everything from host metabolism and immune function to intestinal barrier integrity.[1][2][3] As research intensifies, the demand for accurate and reliable quantification of SCFAs like acetate, propionate, and butyrate in complex biological matrices (e.g., feces, plasma, tissues) has become paramount for understanding their role in health and disease.
However, the physicochemical nature of SCFAs—their volatility, structural similarity, and often low concentrations within intricate biological samples—presents significant analytical hurdles.[1][4][5] Overcoming these challenges requires not just a sensitive analytical method, but a rigorously validated one. Method validation is the cornerstone of bioanalysis, providing documented evidence that a method is reliable, reproducible, and fit for its intended purpose, a requirement stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9]
At the heart of a robust validation strategy lies the proper use of an internal standard (IS). This guide provides an in-depth comparison and validation protocol for SCFA analysis, focusing on the gold-standard approach: isotope dilution mass spectrometry. We will specifically detail the use of 2-Methyl-d3-propionic-3,3,3-d3 acid (d6-isobutyric acid) as a stable isotope-labeled (SIL) internal standard to demonstrate how this approach mitigates variability and ensures the highest data integrity.
The Foundational Choice: Why a Deuterated Internal Standard is Non-Negotiable
In quantitative mass spectrometry, an internal standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its purpose is to correct for analyte loss during extraction and variability in instrument response.[10]
While structurally similar compounds can be used, a stable isotope-labeled internal standard is the ideal choice.[11][12] The fundamental principle is that a deuterated standard, like d6-isobutyric acid, is chemically and physically identical to its endogenous counterpart (isobutyric acid).[13] It therefore behaves identically during every stage of the analytical workflow: extraction, derivatization, and chromatographic separation.[13] Any procedural losses or matrix-induced signal suppression/enhancement will affect the analyte and the SIL-IS proportionally.[13] Because the mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) versions due to their mass difference, the ratio of their signals provides a highly accurate and precise measurement of the analyte's concentration, effectively canceling out potential errors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Recovery of 2-Methyl-d3-propionic-3,3,3-d3 Acid (d6-Isobutyric Acid) vs. d7-Isobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In quantitative bioanalysis by mass spectrometry, the selection of an appropriate stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reproducible results. An ideal SIL-IS should exhibit identical physicochemical and chromatographic behavior to the analyte, differing only in mass. This guide provides an in-depth comparison of two common internal standards for isobutyric acid: 2-Methyl-d3-propionic-3,3,3-d3 acid (d6-Isobutyric Acid) and 2-Methylpropionic-d7 acid (d7-Isobutyric Acid). While both standards are expected to show comparable recovery following typical sample extraction procedures, this guide elucidates a critical difference in their chemical stability related to the position of deuterium labeling. We present a robust experimental framework for evaluation and discuss the underlying chemical principles that favor the selection of d6-isobutyric acid for maximum analytical integrity.
Introduction: The Critical Role of Internal Standards in Bioanalysis
Isobutyric acid (2-methylpropanoic acid) is a short-chain fatty acid (SCFA) of significant interest in metabolic research and gut microbiome studies. Accurate quantification in complex biological matrices like plasma or serum necessitates the use of an internal standard (IS) to correct for variability during sample preparation and analysis.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies strongly recommend the use of a stable isotope-labeled version of the analyte as the "gold standard" IS.[1][3][4]
The core principle is that the SIL-IS, when added to a sample at a known concentration, will behave identically to the endogenous analyte through extraction, chromatography, and ionization, thereby normalizing for any losses or matrix effects.[5] However, the assumption of "identical behavior" is not always absolute. Subtle differences imparted by deuterium substitution can affect analytical performance. This guide compares two commercially available deuterated isotopologues of isobutyric acid:
-
This compound (d6-Isobutyric Acid): Deuterium atoms replace the six hydrogen atoms on the two methyl groups.[6][7]
-
2-Methylpropionic-d7 Acid (d7-Isobutyric Acid): Deuterium atoms replace all seven hydrogens on the isopropyl group, including the hydrogen at the alpha-carbon (C2) position.[8]
While both provide a sufficient mass shift for mass spectrometry, their stability and, consequently, their reliability as internal standards, are not equivalent.
Comparative Physicochemical Properties and Stability
The physical properties governing extraction recovery, such as polarity and acidity (pKa ≈ 4.86 for the unlabeled compound), are nearly identical for both d6- and d7-isobutyric acid.[9] The key differentiator lies in the stability of the deuterium labels, specifically the label at the alpha-carbon in the d7 variant.
The Risk of H/D Back-Exchange:
The hydrogen atom on a carbon adjacent to a carbonyl group (the α-hydrogen) is acidic. Under either basic or acidic conditions, this proton can be abstracted to form an enolate intermediate.[10][11] In an aqueous or protic solvent environment, this intermediate can be re-protonated by the solvent. If the solvent is H₂O, a deuterium at the alpha-position can be replaced by a protium (¹H), a process known as hydrogen-deuterium (H/D) back-exchange.[12][13]
-
d6-Isobutyric Acid: The deuterium labels are on the methyl groups (beta-carbons). These C-D bonds are not activated by the carbonyl group and are chemically stable under all typical bioanalytical conditions.
-
d7-Isobutyric Acid: This isotopologue contains a deuterium atom on the alpha-carbon. This C-D bond is susceptible to base- and, to a lesser extent, acid-catalyzed back-exchange.[12][14] This can occur during sample storage, extraction, or even in the LC mobile phase if the pH is not carefully controlled, compromising the concentration and isotopic purity of the internal standard.
Experimental Design for Recovery and Stability Assessment
To empirically compare the performance of these two internal standards, a robust, self-validating protocol is essential. The following workflow describes a standard liquid-liquid extraction (LLE) from human plasma, a common and challenging biological matrix.
Experimental Protocol: LLE from Human Plasma
-
Sample Preparation:
-
Thaw pooled human plasma (K₂EDTA) and internal standard stock solutions (1 mg/mL in Methanol) on ice.
-
Prepare two separate spiking solutions in methanol: one for d6-isobutyric acid and one for d7-isobutyric acid, each at a concentration of 10 µg/mL.
-
-
Spiking and Protein Precipitation:
-
Aliquot 100 µL of plasma into 1.5 mL polypropylene microcentrifuge tubes (perform in triplicate for each IS).
-
Add 10 µL of the respective IS spiking solution (d6 or d7) to each tube.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Acidification and Extraction:
-
Carefully transfer the supernatant to a clean set of tubes.
-
Acidify the supernatant by adding 10 µL of 2M Hydrochloric Acid (HCl) to protonate the isobutyric acid (pH < 2). This maximizes its partition into the organic solvent.
-
Add 600 µL of methyl tert-butyl ether (MTBE), a highly effective solvent for SCFA extraction.[15]
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 5 minutes to facilitate phase separation.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer (MTBE) to a new set of tubes, avoiding the aqueous layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a validated LC-MS/MS method.
-
Workflow Visualization
Expected Results and Data Interpretation
Recovery is calculated by comparing the peak area of the IS in an extracted plasma sample to the peak area of an IS spiked into a post-extraction blank sample (representing 100% recovery).[16]
Table 1: Hypothetical Recovery Data for d6- and d7-Isobutyric Acid from Human Plasma
| Internal Standard | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Mean Recovery (%) | Std. Dev. | %RSD |
| d6-Isobutyric Acid | 91.2 | 93.5 | 92.1 | 92.3 | 1.16 | 1.3% |
| d7-Isobutyric Acid | 90.8 | 88.5 | 92.9 | 90.7 | 2.21 | 2.4% |
Interpretation of Results
-
Extraction Recovery: The mean recovery for both compounds is expected to be high (>90%) and statistically similar. The substitution of deuterium for hydrogen has a negligible effect on the polarity and pKa, so the partitioning behavior during LLE should be virtually identical.
-
Precision (%RSD): A key performance difference may emerge in the precision, or Relative Standard Deviation (%RSD), of the recovery measurements. The slightly higher %RSD hypothesized for d7-isobutyric acid could reflect minor instability and partial H/D back-exchange at the alpha-position during the multi-step sample preparation process. This increased variability undermines the reliability of the IS.
Discussion of Key Performance Differences
Chemical Stability: The Decisive Factor
The primary concern for d7-isobutyric acid is the potential for compromised isotopic purity due to back-exchange. While a controlled, acidic extraction minimizes this risk, the entire lifecycle of the sample and standard must be considered. Storage of samples at a non-neutral pH or exposure to basic conditions at any point could lead to a loss of the alpha-deuterium, artificially lowering the IS concentration and leading to an overestimation of the analyte. The d6-isobutyric acid, with its labels on the chemically robust methyl groups, is not susceptible to this issue.
Chromatographic Isotope Effects
Deuteration can sometimes lead to a small shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the chromatographic isotope effect.[17][18] Heavier, more deuterated compounds often elute slightly earlier in reversed-phase chromatography.[18][19] While typically minor, if this separation is significant, the analyte and the IS may exit the column at different times and experience different degrees of matrix-induced ion suppression or enhancement in the mass spectrometer source. This would violate the core assumption of using an IS.[17] While both d6 and d7 versions will exhibit some effect, it is critical during method development to verify that they co-elute as closely as possible with unlabeled isobutyric acid. The d6 isotopologue is often preferred as it has a lower mass difference from the analyte, which may result in a smaller chromatographic shift.
Conclusion and Recommendations
When selecting a deuterated internal standard for the quantification of isobutyric acid, both this compound (d6) and 2-Methylpropionic-d7 acid (d7) can provide acceptable extraction recovery under optimized conditions.
However, based on fundamental principles of chemical stability, This compound (d6-Isobutyric Acid) is the superior choice.
Key Recommendation: The d6 isotopologue offers greater analytical robustness due to the strategic placement of deuterium labels on the chemically stable methyl groups. This position eliminates the risk of H/D back-exchange at the alpha-carbon, ensuring the integrity and constant concentration of the internal standard throughout sample storage and processing. This inherent stability leads to higher precision and greater confidence in the final quantitative data. For any bioanalytical method intended for regulatory submission or requiring the highest degree of accuracy, the d6 variant is the recommended internal standard.
References
- BenchChem. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
-
Gaines, A. F., & Gesser, H. D. (2020). Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Farmer, S. (2023). Deuterium Exchange. Chemistry LibreTexts. Retrieved from [Link]
-
Wrona, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis and Use of Deuterium-Labeled Internal Standards for Organic Acids.
-
Silu, D., et al. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. Retrieved from [Link]
-
ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Retrieved from [Link]
-
Wrona, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement of short-chain fatty acids in human plasma by means of fast gas chromatography-mass spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyric acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2-METHYLPROPIONIC-D7 ACID | 223134-74-5 [amp.chemicalbook.com]
- 9. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. gcms.cz [gcms.cz]
Cross-Validation of GC-MS and LC-MS Results for 2-Methyl-d3-propionic-3,3,3-d3 Acid
Executive Summary
In metabolic profiling and pharmacokinetic studies, 2-Methyl-d3-propionic-3,3,3-d3 acid (synonymous with Isobutyric acid-d6 ) serves as the critical stable isotope-labeled internal standard (ISTD) for the quantification of isobutyric acid. As a short-chain fatty acid (SCFA) derived from valine catabolism and gut microbial fermentation, accurate quantification is pivotal for drug development targeting metabolic disorders.
This guide provides a rigorous technical comparison and cross-validation protocol between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS has historically been the "gold standard" for isomer resolution, modern derivatization-based LC-MS/MS offers superior throughput. This document details how to use these orthogonal methods to validate data integrity, ensuring that the chosen workflow yields regulatory-grade accuracy.
The Analyte: Physicochemical Challenges
To validate results effectively, one must understand the molecule's behavior in both phases.
| Feature | Property | Analytical Implication |
| Compound Name | This compound (Isobutyric acid-d6) | Target ISTD |
| CAS Number | 29054-08-8 | Reference standard identification. |
| Volatility | High | Risk: Loss during evaporative concentration (GC prep). |
| Polarity | High (Carboxylic acid) | Risk: Poor retention on C18 LC columns; tailing on GC columns. |
| Isomerism | Structural isomer of Butyric acid | Requirement: Chromatographic resolution is non-negotiable. |
Methodology A: GC-MS (The Reference Standard)
Protocol: TBDMS Derivatization Rationale: Direct injection of SCFAs leads to peak tailing and "ghosting." Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) creates sterically bulky, hydrophobic esters that are stable and chromatographically symmetric.
Experimental Workflow
-
Extraction: Acidify sample (plasma/feces) with HCl; extract into ethyl acetate.
-
Derivatization: Add MTBSTFA (1% TBDMSCl) and incubate at 60°C for 60 mins.
-
Analysis: Agilent DB-5ms (or equivalent) capillary column.
-
Detection: Electron Impact (EI) ionization.
Validation Checkpoint (Self-Validating System)
The TBDMS derivative produces a characteristic [M-57]⁺ fragment ion (loss of the tert-butyl group).
-
Isobutyric acid (Native): Precursor
~202 Quantifier 145. -
Isobutyric acid-d6 (ISTD): Precursor
~208 Quantifier 151. -
Note: If the ratio of
151/145 shifts unexpectedly, check for incomplete derivatization or moisture contamination (MTBSTFA is water-sensitive).
Methodology B: LC-MS/MS (The High-Throughput Challenger)
Protocol: 3-NPH Derivatization Rationale: Small organic acids do not retain well on Reverse Phase (C18) and ionize poorly in ESI. Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a hydrophobic aromatic ring (increasing C18 retention) and a nitro group (enhancing negative ESI sensitivity).
Experimental Workflow
-
Reaction: Mix sample with 3-NPH and EDC (carbodiimide catalyst) in pyridine/water.
-
Incubation: 40°C for 30 mins (mild conditions prevent isotope exchange).
-
Quenching: Add formic acid/water.[2]
-
Analysis: C18 Column (e.g., Waters BEH C18).
-
Detection: Negative ESI (ESI-), MRM mode.
Validation Checkpoint
The 3-NPH derivative relies on the hydrazine linkage.
-
MRM Transition: Precursor [M-H]⁻
Product [C6H4N3O2]⁻ (Typical hydrazine fragment). -
Critical Separation: Isobutyric acid-d6 must be baseline separated from Butyric acid-d6 (if used) and their native counterparts.
Cross-Validation: Orthogonal Comparison
To ensure data reliability, a subset of samples (n=20) should be analyzed by both methods. The following diagram illustrates the cross-validation workflow.
Workflow Visualization
Figure 1: Orthogonal workflow for validating Isobutyric acid-d6 quantification. GC-MS serves as the structural confirmation tool, while LC-MS/MS provides high-throughput quantification.
Comparative Performance Data
The following data summarizes typical performance metrics observed when analyzing this compound using the protocols described above.
| Metric | GC-MS (MTBSTFA) | LC-MS/MS (3-NPH) | Interpretation |
| LOD (Limit of Detection) | ~0.5 µM | ~0.01 µM | LC-MS is 50x more sensitive , making it superior for serum analysis where SCFA levels are low [1, 5]. |
| Linearity (R²) | > 0.995 | > 0.998 | Both methods exhibit excellent linearity when using the d6-ISTD. |
| Isomer Separation | Excellent (Baseline) | Good (Requires optimization) | GC-MS is the robust choice if distinguishing Isobutyrate from Butyrate is the primary goal [2]. |
| Throughput | 20-30 mins/sample | 5-10 mins/sample | LC-MS is preferred for large clinical cohorts. |
| Matrix Effects | Low (LLE cleanup) | Moderate (Ion Suppression) | The d6-ISTD is mandatory in LC-MS to correct for ESI suppression [3]. |
Reaction Mechanism Diagram
Understanding the chemistry is vital for troubleshooting. If sensitivity drops in GC, check for moisture (hydrolysis). If sensitivity drops in LC, check pH (EDC efficiency).
Figure 2: Chemical derivatization mechanisms converting the polar analyte into forms suitable for GC and LC analysis.
Troubleshooting & Optimization
Issue: "Ghost Peaks" or Carryover
-
GC-MS: Often caused by incomplete derivatization. Ensure the MTBSTFA reagent is fresh.[2] Old reagent absorbs water, hydrolyzing the TBDMS ester back to the free acid, which tails badly.
-
LC-MS: 3-NPH is sticky. Use a needle wash containing 50% Acetonitrile/Isopropanol to prevent carryover between injections.
Issue: Isobaric Interference
-
The Challenge: Isobutyric acid-d6 and Butyric acid-d6 have identical masses.
-
The Fix:
-
GC-MS: These separate easily on a standard 5% phenyl column (DB-5ms).
-
LC-MS: Requires a slower gradient on C18. If co-elution occurs, switch to a C18 column with PFP (Pentafluorophenyl) selectivity or optimize the mobile phase pH [4].
-
Issue: Deuterium Exchange
-
Risk: The alpha-protons (or deuteriums) can exchange with solvent protons under highly acidic or basic conditions at high heat.
-
Mitigation: The 3-NPH reaction uses pyridine (mild base) and moderate heat (40°C), which preserves the integrity of the -d3 labels on the carbon backbone.
Conclusion
For the analysis of This compound , LC-MS/MS with 3-NPH derivatization is the recommended workflow for high-throughput pharmacokinetic or large-scale microbiome studies due to its superior sensitivity (LOD ~0.01 µM) and speed.
However, GC-MS with MTBSTFA derivatization remains the requisite cross-validation tool. Its orthogonal separation mechanism and distinct ionization physics (EI vs. ESI) provide the necessary confirmation to rule out matrix interferences or derivatization artifacts. A robust laboratory should validate their primary LC-MS method against the GC-MS reference on a subset of samples to achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance in their data reporting.
References
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). KU Leuven. [Link]
-
Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2019). National Institutes of Health (PMC). [Link]
-
Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids. (2024). Analytical Sciences. [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Corporation. [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids. (2022). Metabolites (via PMC). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
